Hydride;palladium(2+)
Description
Structure
2D Structure
Properties
CAS No. |
12648-42-9 |
|---|---|
Molecular Formula |
HPd+ |
Molecular Weight |
107.4 g/mol |
IUPAC Name |
hydride;palladium(2+) |
InChI |
InChI=1S/Pd.H/q+2;-1 |
InChI Key |
PAQKJPNQYRGEED-UHFFFAOYSA-N |
SMILES |
[H-].[Pd+2] |
Canonical SMILES |
[H-].[Pd+2] |
Synonyms |
palladium hydride |
Origin of Product |
United States |
Synthesis Methodologies for Palladium Hydride Materials and Complexes
High-Pressure, High-Temperature Synthesis Techniques
High-pressure and high-temperature conditions are powerful tools for overcoming the kinetic and thermodynamic barriers to hydrogen incorporation into the palladium lattice, enabling the formation of stoichiometric and even super-hydrided phases.
Reactions of Palladium Metal with Hydrogen-Containing Species
The direct reaction of palladium metal with hydrogen is a fundamental method for producing palladium hydride. At ambient pressure, palladium can absorb up to 900 times its own volume of hydrogen, forming a non-stoichiometric interstitial alloy, PdHₓ, where x is approximately 0.7. wikipedia.org However, achieving higher hydrogen content, particularly the stoichiometric PdH phase, requires significantly elevated hydrogen pressures.
An exponential increase in hydrogen pressure is necessary to achieve a hydrogen-to-palladium ratio greater than 0.7. frontiersin.org The equilibrium pressure for the formation of stoichiometric PdH is estimated to be in the gigapascal (GPa) range. frontiersin.org Experimental studies have shown that at room temperature, palladium metal progressively hydrogenates as pressure increases in a pure H₂ medium, reaching a composition of approximately PdH₁ at around 2 GPa. frontiersin.orgaps.orguic.edu This phase remains stable upon further compression up to at least 8 GPa. aps.orguic.edu
Combining high pressure with high temperature allows for the synthesis of metastable palladium hydride phases with H/Pd ratios exceeding one. For instance, heating palladium to 700°C in a hydrogen atmosphere of 5 GPa has resulted in a stoichiometry of approximately PdH~1.33. frontiersin.org Another common route involves reacting palladium metal with binary hydrides of alkali, alkaline earth, or rare earth metals under hydrogen pressures ranging from 0.1 to 250 MPa and temperatures between 100°C and 850°C to form complex palladium hydrides. frontiersin.org
High-Pressure Synthesis of Palladium Hydrides
| Resulting Compound | Pressure | Temperature | Reactants | Notes |
|---|---|---|---|---|
| PdH ≈ 1 | ~2 GPa | Room Temperature | Pd, H₂ | Stoichiometric hydride with hydrogen in octahedral sites. frontiersin.orgaps.org |
| PdH ≈ 1.33 | 5 GPa | 700°C | Pd, H₂ | Metastable superabundant vacancy phase. frontiersin.org |
| Complex Hydrides (e.g., M₃PdH₅) | 0.1–250 MPa | 100–850°C | Pd, Binary Hydrides | Forms complex hydrides with higher oxidation states. frontiersin.org |
Application of Laser-Heated Diamond Anvil Cells for Hydride Formation
Laser-heated diamond anvil cells (LH-DAC) are a key technology for investigating materials under extreme pressures and temperatures. mdpi.comlatrobe.edu.au This technique allows for the direct reaction of palladium with a hydrogen source at pressures and temperatures far exceeding those of conventional high-pressure apparatuses. aip.orgmdpi.com In a typical LH-DAC experiment, a small sample of palladium is placed in a gasket between two diamond anvils, and the sample chamber is filled with a hydrogen-containing medium, such as pure hydrogen, deuterium (B1214612), or paraffin (B1166041) oil. aps.orgaip.org
The pressure is increased by mechanically pressing the diamonds together. A high-power laser is then focused on the sample to heat it, inducing the formation of palladium hydride. mdpi.com Synchrotron X-ray diffraction is used to monitor the reaction and characterize the crystal structure of the resulting hydride phases in situ. aip.org
This method has been used to synthesize and study palladium hydrides at pressures up to 100 GPa. aip.org Research using LH-DAC has confirmed that palladium atoms remain on a face-centered cubic (fcc) lattice and that no evidence for a hydrogen-to-palladium ratio greater than one is observed up to these immense pressures. aip.org The LH-DAC technique has also been instrumental in synthesizing metastable superhydrides, such as PdH₃, by using amorphous palladium nanoparticles as a starting material at approximately 32.2 GPa and 2000 K. acs.org
Solution-Based Approaches for Nanocrystalline Palladium Hydrides
Solution-based synthesis offers a versatile and scalable alternative to high-pressure methods, providing excellent control over the size, shape, and composition of palladium hydride nanomaterials. These techniques are often more cost-effective and operate under milder conditions.
Low-Cost Solution Processes for Intermetallic Palladium Hydride Alloys
Nanocrystalline intermetallic alloys of palladium are of significant interest due to their high surface area and potential as low-cost, high-performance catalysts. universityofcalifornia.edutechnologypublisher.com Traditional synthesis methods for these alloys, such as high-temperature metallurgical techniques, can be time-consuming and lead to non-nanocrystalline materials or contamination. universityofcalifornia.edu
To address these issues, low-cost solution processes have been developed. These methods avoid the use of surfactants, which can decrease catalytic activity, and harsh reducing agents that are environmentally hazardous. universityofcalifornia.edutechnologypublisher.comuniversityofcalifornia.edu Researchers have successfully synthesized a range of intermetallic palladium hydride alloy (Pd/M-H) nanocrystals with metals like nickel, cobalt, chromium, manganese, vanadium, and platinum using such approaches. universityofcalifornia.edutechnologypublisher.com One method involves the use of NaBH₄ as a hydrogen source in a polyol solution, which converts palladium nanocrystals into palladium hydride (β-PdHₓ) at lower temperatures than bulk palladium. rsc.orgresearchgate.net
Solution-Based Synthesis of Intermetallic Pd-Alloys
| Alloy System | Synthesis Approach | Key Features | Reference |
|---|---|---|---|
| Pd/M (M = Ni, Co, Cr, Mn, V, Pt) | Low-cost solution process | Avoids surfactants and strong reducing agents; relatively low temperature. | universityofcalifornia.edutechnologypublisher.comuniversityofcalifornia.edu |
| β-PdHₓ | Polyol synthesis | Uses NaBH₄ as a hydrogen source; nanocrystalline Pd reacts faster than bulk Pd. | rsc.orgresearchgate.net |
Hydrothermal Synthesis Routes for Palladium-Based Nanostructures
Hydrothermal synthesis is a facile, low-cost, and template-less method for producing a wide variety of palladium-based nanomaterials. acs.org This technique involves a chemical reaction in a solvent, typically water, at temperatures above its boiling point and pressures exceeding 1 bar. acs.org By adjusting parameters such as temperature, pressure, pH, and precursor concentration, the composition, morphology, and particle size of the resulting crystalline nanostructures can be readily controlled. acs.org
This one-step approach can yield diverse nanostructures, including nanoparticles, nanodendrites, and core-shell particles. acs.org A majority of these syntheses utilize PdCl₂ as the palladium precursor. acs.org The hydrothermal method is also considered a "green" synthesis technique because it minimizes waste and allows for the use of non-toxic reducing agents. acs.org It has been successfully used to create Pd-Si mesoporous nanocomposite materials with high surface areas. tubitak.gov.tr
Control of Morphology and Surface Characteristics in Nanodendrite Synthesis
The morphology of palladium nanostructures significantly influences their physical and chemical properties. nju.edu.cn Therefore, controlling the shape during synthesis is crucial for tailoring their performance in applications like catalysis. Nanodendrites are particularly interesting due to their large surface areas. nih.gov
The synthesis of palladium nanodendrites can be achieved by carefully controlling the reaction conditions, often through the use of surfactants. nih.govacs.org For example, a mixture of a cationic surfactant, hexadecyltrimethylammonium bromide (CTAB), and an anionic surfactant, sodium oleate (B1233923) (NaOL), can be used in a seed-mediated synthesis. By controlling the molar ratio of these two surfactants, palladium nanodendrites with a narrow size distribution can be formed instead of the nanocubes that are typically synthesized with only CTAB. nih.govacs.org The CTA⁺ cation has been identified as a crucial component in the formation of the dendritic structure. nih.govacs.org Other methods, such as sonoelectrochemical techniques and the use of mixed solvents in electrodeposition, also allow for the controlled synthesis of various palladium nanostructures by varying parameters like current density, pH, and solvent composition. nju.edu.cnrsc.orgnih.gov
Parameters for Controlling Pd Nanodendrite Morphology
| Method | Controlling Parameter | Effect on Morphology | Reference |
|---|---|---|---|
| Seed-mediated synthesis | Molar ratio of CTAB to NaOL | Governs the shape, with specific ratios favoring nanodendrite formation over nanocubes. | nih.govacs.org |
| Sonoelectrochemical method | Current density and pH | Affects the size and shape of resulting nanostructures (e.g., spherical particles, spongelike particles). | nju.edu.cn |
| Electrodeposition | Solvent composition (e.g., water mole fraction in acetonitrile) | Changes the resulting structure from nanoparticles to aggregated porous structures and ultimately dendrites. | rsc.orgnih.gov |
Electrochemical Formation of Palladium Hydrides
Electrochemical methods offer a high degree of control over the formation of palladium hydrides. By manipulating parameters such as applied potential and current density, the stoichiometry and phase composition of the resulting hydride materials can be precisely tuned. These techniques are versatile, enabling the synthesis of various forms of palladium hydride, from nanoparticles to bulk materials.
Electrosynthesis of Palladium Hydride Nanoparticles
The electrochemical synthesis of palladium hydride (PdHx) nanoparticles represents a novel approach to creating unique nanomaterials. A notable method involves the electrochemical co-reduction of palladium ions and water in a solution. acs.orgazonano.comnano.gov This technique provides a hydrogen-rich environment by using an electrochemical system to generate a reducing agent and hydrogen in situ through charge transfer from an electrode to an aqueous solution containing palladium. acs.org
This process has led to the discovery of unusual, metastable non-face-centered cubic (non-fcc) palladium hydride nanoparticles. acs.org Unlike the typical fcc structure of palladium hydride, these nanoparticles exhibit a triclinic, loose-packed structure, which is considered the least symmetrical crystal system. azonano.com The formation of these unique phases is attributed to the intercalation of hydrogen into the palladium atomic layers during the nanoparticle growth process. acs.org
A key feature of these electrochemically synthesized non-fcc nanoparticles is their enhanced stability. illinois.edu Conventional palladium hydride tends to gradually lose its hydrogen when exposed to air, but these unique nanoparticles retain hydrogen atoms even in a hydrogen-deficient environment. illinois.edu This method contrasts with other techniques like radiolysis, where an electron beam is used to split water molecules, offering a potentially more practical route for developing new materials with unique properties. azonano.comillinois.edu
| Parameter | Description | Significance |
| Synthesis Method | Electrochemical co-reduction of Pd ions and water | Provides in-situ hydrogen source for hydride formation during nanoparticle growth. acs.org |
| Resulting Structure | Non-face-centered cubic (non-fcc), triclinic | A metastable phase, differing from the conventional fcc structure of palladium hydride. acs.orgazonano.com |
| Key Property | Enhanced hydrogen retention | Retains hydrogen in a hydrogen-deficient environment, unlike conventional PdHx. illinois.edu |
| Potential Advantage | Scalable synthesis of novel materials | Offers a practical alternative to methods like radiolysis for creating unique metal hydrides. azonano.com |
Electrochemical Hydrogen Intercalation for Palladium Hydride Generation
Electrochemical hydrogen intercalation is a widely used method for generating palladium hydride. This process involves the absorption of hydrogen into the palladium lattice driven by an applied electrochemical potential. acs.org The electrochemical approach provides a significant thermodynamic driving force for hydrogen intercalation; for instance, an overpotential of just 120 mV can be equivalent to a hydrogen gas pressure of 100 atmospheres. acs.org
The process typically begins with the formation of a solid solution α-phase (α-PdHx) at potentials more negative than approximately +0.15 V vs. RHE, where the hydrogen-to-palladium atomic ratio (H/Pd) is less than 0.1. acs.org As the potential becomes more negative, typically between +0.05 and -0.20 V vs. RHE, the α-phase transforms into the hydrogen-rich β-phase (β-PdHx), with an H/Pd ratio greater than approximately 0.6. acs.org
This phase transition is accompanied by a significant expansion of the palladium lattice. acs.orgmdpi.com The formation of PdHx through electrochemical intercalation is not only a method for hydride generation but also serves as a strategy to engineer the catalytic properties of palladium. The structural changes induced by hydrogen intercalation can weaken the Pd-H bonding, which in turn boosts the material's activity in processes like the hydrogen evolution reaction (HER). rsc.org Studies have shown that repeated cycles of hydrogen intercalation can lead to a continual enhancement of catalytic activity. rsc.org
| Hydride Phase | H/Pd Ratio | Electrochemical Potential (vs. RHE) | Lattice Structure |
| α-PdHx | < 0.1 | > +0.05 V | Face-centered cubic (fcc), slightly expanded |
| β-PdHx | > 0.6 | < +0.05 V | Face-centered cubic (fcc), significantly expanded |
In Situ Monitoring of Hydride Formation During Electrochemical Processes
Understanding the dynamic nature of palladium hydride formation during electrochemical processes necessitates the use of in situ monitoring techniques. acs.org These methods allow researchers to observe the structural and compositional evolution of the material as a function of the applied potential in real-time.
Key techniques for in situ monitoring include:
X-ray Diffraction (XRD): Synchrotron-based in situ XRD is particularly valuable for tracking the phase transitions between the α-PdHx and β-PdHx phases. acs.org As hydrogen intercalates into the palladium, the lattice expands, causing a measurable shift in the diffraction peaks. acs.orgaalto.fi This provides crystallographic insight into the structure of the PdHx electrode under operating conditions. acs.org Time-resolved XRD can capture these changes on the order of seconds. acs.org
Extended X-ray Absorption Fine Structure (EXAFS): In situ EXAFS provides information about the local atomic environment around the palladium atoms, including changes in bond distances and coordination numbers upon hydride formation. rsc.org
Transmission Electron Microscopy (TEM): In situ liquid-phase TEM allows for the direct visualization of the dynamic evolution of Pd/PdHx nanoparticles. protochips.com Coupled with selected area electron diffraction (SAED), it can track the interconversion between palladium and palladium hydride phases as the electrode potential is varied. protochips.com
Electrochemical Impedance Spectroscopy (EIS): EIS measurements can reveal the underlying mechanisms of hydride formation. Studies have shown that direct hydrogen insertion into the palladium lattice can commence at potentials around 0.40 V, leading to the formation of subsurface hydrides that alter the kinetics of other surface processes. nih.gov
These in situ studies have revealed that the stoichiometry of the hydride is directly related to the applied potential, with the H/Pd ratio increasing as the potential becomes more negative. rsc.org They have also highlighted the complex relationship between the electrochemically measured hydrogen content and the actual lattice composition, identifying phenomena such as hydrogen spillover onto supports or the trapping of H2 in porous electrode structures. rsc.org
Physical Vapor Deposition Techniques for Palladium-Based Hydride Films
Physical Vapor Deposition (PVD) encompasses a set of vacuum deposition methods used to produce thin films and coatings. These techniques are well-suited for creating high-quality, dense, or porous palladium films that can subsequently be converted to palladium hydride for various applications, such as hydrogen separation and sensing. svc.orgresearchgate.net The primary PVD methods for palladium include sputtering and thermal evaporation.
Sputtering deposition involves bombarding a palladium target with high-energy ions, which causes palladium atoms to be ejected and deposited onto a substrate. sputtertargets.net This process allows for precise control over the film's thickness, sometimes to within a few nanometers, and produces consistent, high-quality films. sputtertargets.net DC magnetron sputtering is a common technique used to grow Pd or Pd-alloy films on various substrates, including silicon wafers and porous stainless steel. svc.orgmdpi.com The microstructure of the sputtered film, which can be influenced by parameters like sputtering pressure, affects its hydrogen permeation behavior. mdpi.com For instance, sputtered films often exhibit a columnar crystal structure. mdpi.com Cosputtering of palladium with other materials, such as polymers like PTFE, allows for the creation of nanocomposite films where Pd nanoparticles are embedded in a matrix. acs.org
Thermal evaporation is another PVD method where palladium is heated in a vacuum chamber until it evaporates, with the vapor then condensing on a substrate to form a film. lesker.comiaea.org This process is sensitive to the evaporation temperature and the vacuum level. Palladium's melting point is 1,554°C, and it has a vapor pressure of 10-4 Torr at 1,192°C. lesker.com Due to its reactivity with refractory metals at high temperatures, special alumina-coated tungsten boats are often recommended for thermal evaporation to prevent the boat from being destroyed. lesker.com Electron-beam evaporation is often the preferred method as it offers better control and reduces contamination. lesker.com PVD allows for the creation of palladium layers with specific thicknesses, such as the 5 µm layers applied to diffusion barrier layers for hydrogen separation membranes. researchgate.net
| Technique | Description | Key Parameters | Resulting Film Characteristics |
| Sputtering | A palladium target is bombarded with ions, ejecting Pd atoms that deposit onto a substrate. sputtertargets.net | Sputtering pressure, power, substrate temperature. mdpi.com | High-quality, uniform thickness, often columnar microstructure. sputtertargets.netmdpi.com |
| Thermal Evaporation | Palladium is heated in a vacuum until it evaporates, condensing onto a substrate. lesker.com | Temperature, pressure, source material (boat/crucible). lesker.comlesker.com | Can be used for alloys; potential for contamination from source. iaea.orglesker.com |
| Electron-Beam Evaporation | A focused beam of electrons heats and evaporates the palladium source material. lesker.com | Beam power, vacuum level. | Preferred method for high-purity films, excellent control. lesker.com |
Structural and Electronic Investigations of Palladium Hydride Systems
Crystallographic Structures and Lattice Parameter Variations
The absorption of hydrogen into the palladium lattice induces significant changes in its crystal structure. These transformations are dependent on the concentration of hydrogen, leading to the formation of distinct hydride phases with varying lattice parameters.
Alpha (α) and Beta (β) Hydride Phases in PdHx Systems
At room temperature and under varying hydrogen pressures, the palladium-hydrogen system is characterized by the existence of two primary solid solution phases: the alpha (α) phase and the beta (β) phase. wikipedia.org The α-phase exists at low hydrogen concentrations (x < 0.017). wikipedia.org In this phase, the face-centered cubic (fcc) lattice of the palladium metal expands only slightly. wikipedia.org As the hydrogen concentration increases, the β-phase begins to form, coexisting with the α-phase in a mixed-phase region. wikipedia.org Pure β-phase is observed at higher hydrogen concentrations (x > 0.58). wikipedia.org The transition from the α to the β phase is accompanied by a significant expansion of the lattice constant. Neutron diffraction studies have been instrumental in characterizing these phases. wikipedia.org
| Phase | Hydrogen Concentration (x = H/Pd) | Lattice Parameter (Å) | Crystal System |
| Pure Palladium | 0 | 3.889 - 3.890 | Face-Centered Cubic (fcc) |
| α-phase PdHx | < 0.02 | 3.893 - 3.895 | Face-Centered Cubic (fcc) |
| α + β phase PdHx | 0.02 < x < 0.58 | Coexistence of two lattice parameters | Face-Centered Cubic (fcc) |
| β-phase PdHx | > 0.58 | 4.023 - 4.039 | Face-Centered Cubic (fcc) |
Note: The lattice parameters can vary slightly depending on the experimental conditions such as temperature and pressure.
Interstitial Hydrogen Occupation Within the Palladium Lattice
Neutron diffraction studies have revealed that hydrogen atoms occupy the interstitial sites within the face-centered cubic (fcc) palladium lattice. wikipedia.org Specifically, hydrogen atoms preferentially occupy the octahedral interstices. wikipedia.orgaps.org In an ideal fcc lattice, there is one octahedral site per metal atom. The random occupation of these sites by hydrogen atoms leads to the expansion of the palladium lattice observed in the formation of palladium hydride. wikipedia.org While octahedral site occupation is the ground state, theoretical studies suggest that metastable structures with hydrogen atoms occupying tetrahedral sites are also possible. aps.org The arrangement of hydrogen atoms at different interstitial sites can significantly alter the total energy of the system, highlighting the importance of H-H and Pd-H interactions in determining the structural stability. aps.org
Complex Palladium Hydrides: Stoichiometries and Hydrogen Coordination Modes (e.g., PdH2, PdH3, PdH4)
Beyond the well-known PdHx (x ≤ 1) system, a class of complex palladium hydrides exists, often stabilized by alkali or alkaline earth metals. These compounds can exhibit higher hydrogen-to-palladium ratios and feature distinct hydrogen coordination modes. frontiersin.org In these complex hydrides, palladium can form anionic complexes with hydrogen, such as [PdH2]²⁻, [PdH3]³⁻, and [PdH4]⁴⁻. frontiersin.org The bonding within these complexes is a mixture of covalent and ionic interactions. frontiersin.org For instance, in Li2PdH2 and Na2PdH2, the [PdH2] units are present. frontiersin.org The electronic structure calculations for these complex hydrides indicate varied bonding configurations, including dsp² for 16-electron [PdH4]²⁻ and sp² for 16-electron [PdH3]³⁻. frontiersin.org Under high pressure, even higher hydrides like a hypothetical fcc PdH3 can be created where all interstitial sites of the palladium lattice are occupied by hydrogen. frontiersin.org
| Compound | Stoichiometry | Crystal Structure Information | H-Coordination |
| Li2PdH2 | PdH2 | Tetragonal | [PdH2] units |
| Na2PdH2 | PdH2 | Not specified | [PdH2] units |
| Hypothetical PdH2 | PdH2 | Face-Centered Cubic (fcc) | H in all tetrahedral positions |
| Hypothetical PdH3 | PdH3 | Face-Centered Cubic (fcc) | H in all interstitial sites |
Analysis of Unusual Crystal Systems in Nanoscale Palladium Hydrides
While bulk palladium hydride typically adopts a face-centered cubic structure, recent research has revealed that nanoscale palladium hydrides can exhibit unusual crystal systems. azonano.comillinois.edunano.gov Scientists have identified a novel nanoparticle composed of palladium and hydrogen that displays a triclinic structure. azonano.comillinois.edunano.gov The triclinic system is considered the least symmetrical of all crystal systems. azonano.comillinois.edu This contrasts sharply with the generally symmetrical cubic arrangement of conventional palladium hydride nanoparticles. azonano.com The synthesis method, which involves introducing electrons into a solution of palladium ions and water, is thought to play a crucial role in the formation of this unique nanoparticle structure. azonano.comillinois.edu Furthermore, these unusual nanoparticles have shown the ability to retain hydrogen atoms even in a hydrogen-deficient environment, unlike their conventional counterparts. azonano.comillinois.edu
Electronic Band Structure Studies
The incorporation of hydrogen into the palladium lattice not only alters its crystal structure but also profoundly modifies its electronic properties. These changes are best understood by examining the electronic band structure, particularly the density of states and the Fermi surface.
Density of States and Fermi Surface Analysis in Palladium Hydrides
The electronic structure of palladium is characterized by a high density of d-states at the Fermi level. vu.nl Upon hydrogenation, the electronic band structure of palladium undergoes significant changes. The interaction between the hydrogen 1s electrons and the palladium d-states leads to the formation of new, low-energy bonding states. wikipedia.org This results in a lowering of the filled Pd states. wikipedia.org
A key effect of hydrogen absorption is the filling of the holes in the d-band of palladium. wikipedia.org The s-electrons from hydrogen contribute to filling these empty states below the Fermi energy. wikipedia.org Consequently, the formation of the hydride raises the Fermi level above the d-band. wikipedia.org This filling of the d-band leads to a reduction in the density of states (DOS) at the Fermi level. frontiersin.org For instance, in PdH, the electronic states at the Fermi level decrease significantly compared to pure palladium. researchgate.net As the hydrogen concentration increases further to PdH2, the DOS at the Fermi level approaches zero, leading to a transition from a metallic to a "near insulator" or semimetallic property. researchgate.netnih.gov
The susceptibility of palladium hydride is also strongly influenced by these changes in the electronic structure. wikipedia.org The α-phase has a susceptibility similar to pure palladium, as the Fermi surface is not significantly altered. wikipedia.org However, in the β-phase, the filling of the d-band by s-electrons from hydrogen causes a decrease in magnetic susceptibility with increasing hydrogen concentration. wikipedia.org
| Compound | Key Features of Density of States (DOS) | Impact on Fermi Level |
| Pd | High density of d-states at the Fermi level. | - |
| α-PdHx | Minimal change in DOS at the Fermi level compared to Pd. | Slight shift. |
| β-PdHx | Significant reduction in the density of d-states at the Fermi level due to band filling. frontiersin.org | Rises above the d-band. wikipedia.org |
| PdH2 | Density of states at the Fermi level is close to zero. researchgate.netnih.gov | Shifts significantly compared to PdH. researchgate.net |
Role of Relativistic Effects in Palladium Hydride Molecular Descriptions
Relativistic effects are crucial for an accurate theoretical description of the palladium hydride (PdH) molecule. aip.orgresearchgate.net Studies employing various relativistic computational methods have demonstrated that these effects significantly modify the molecule's properties. trygvehelgaker.no At the spin-free level, including relativistic considerations leads to a notable alteration of the molecular spectrum, with excitation energies for the 2Δ and 2Π states changing by approximately 0.23 and 0.11 eV, respectively. trygvehelgaker.no
These changes are largely attributed to the relativistic stabilization of s orbitals. trygvehelgaker.no Furthermore, relativistic effects induce a bond contraction of 0.15 atomic units for the 2Δ and 2Π states. trygvehelgaker.no The bonding in PdH is primarily a σ-bond formed from the 5s-orbitals on palladium and the 1s orbital on hydrogen, with significant interaction from palladium's 4d and 5p orbitals. researchgate.nettrygvehelgaker.no
Spin-orbit interaction, a key relativistic effect, has been incorporated into calculations using methods like spin-orbit Configuration Interaction (CI) theory and fully relativistic CI calculations based on the Dirac-Coulomb Hamiltonian. aip.orgresearchgate.net While PdH is considered a single-configuration molecule, the CI results are highly sensitive to the chosen orbital basis. aip.orgresearchgate.net Proper selection of this basis is essential to ensure a balanced and accurate description of the various electronic states coupled by spin-orbit interaction. aip.orgtrygvehelgaker.no For the PdH molecule, the coupling between electron correlation and spin-orbit effects has been found to be negligible. trygvehelgaker.no
Table 1: Impact of Relativistic Effects on PdH Molecular Properties An interactive data table comparing calculated properties with and without the inclusion of relativistic effects.
| Property | Method | Non-Relativistic Value | Relativistic Value | Change |
| Excitation Energy (2Δ) | CAS(4111)CI(4111) | --- | --- | ~0.23 eV |
| Excitation Energy (2Π) | CAS(4111)CI(4111) | --- | --- | ~0.11 eV |
| Bond Length (2Δ & 2Π) | CAS(4111)CI(4111) | --- | --- | -0.15 a.u. |
Data sourced from multi-reference configuration interaction (MRSDCI) calculations. trygvehelgaker.no
Investigations of Electron-Phonon Coupling and Related Phenomena
The interaction between electrons and lattice vibrations (phonons), known as electron-phonon coupling, is a defining characteristic of the palladium-hydrogen system and is primarily responsible for its superconducting properties. aps.org Pure palladium is not a superconductor, but stoichiometric palladium hydride (PdH) exhibits a superconducting transition temperature (Tc) of about 9 K. jcmns.orgwikipedia.org This emergence of superconductivity points to a strong electron-phonon interaction at higher hydrogen loadings. jcmns.org
The strength of this interaction is quantified by the dimensionless electron-phonon coupling constant, λ. jcmns.org Theoretical studies have shown that the electronic contribution (ηH) to this coupling parameter is significant, though calculated values for some complex palladium hydrides like CaPdH2 are lower than in PdH. aps.org A key factor in the high Tc of palladium hydride is the coupling of electrons with high-energy optical phonons associated with hydrogen vibrations. aps.org
However, accurately predicting the superconducting transition temperature for PdH from first principles has been a long-standing challenge. researchgate.net Calculations based on the harmonic approximation often fail to reproduce experimental results. researchgate.net Anharmonicity of the hydrogen site potential is a critical factor that must be considered for a realistic treatment. researchgate.netaps.org Recent non-perturbative approaches that include non-linear effects and the quantum nature of nuclei are being developed to better model the highly non-linear electron-phonon interaction in this anharmonic system. arxiv.org The inverse isotope effect, where palladium deuteride (B1239839) (PdD) and tritide (B1234025) (PdT) show higher Tc than PdH, is also attributed to strong anharmonic vibrations. researchgate.netaps.org
Table 2: Superconductivity in the Pd-H System An interactive data table summarizing key superconducting properties.
| Property | Value | Conditions/Notes |
| Critical Temperature (Tc) | ~9 K | For stoichiometric PdH (x=1) jcmns.orgwikipedia.org |
| Critical H Concentration (x) | ~0.72 | Concentration at which superconductivity begins wikipedia.org |
| Isotope Effect | Inverse | Tc increases with heavier hydrogen isotopes (D, T) researchgate.netaps.org |
| Pressure Effect | Tc decreases | Increased pressure hardens the phonon spectrum, reducing λ wikipedia.org |
Hydrogen-Induced Changes in the Electronic Structure of Palladium
The absorption of hydrogen into the palladium lattice profoundly alters its electronic structure. researchgate.netcapes.gov.br The primary effect is the filling of empty states in palladium's 4d-band and the raising of the Fermi level above this d-band. wikipedia.org This occurs due to the interaction between the hydrogen 1s state and the palladium p and d states. wikipedia.orgresearchgate.net
Specifically, the introduction of hydrogen leads to the formation of bonding states at energy levels lower than those of pure palladium. wikipedia.org The filled Pd states are lowered in energy in the presence of hydrogen. wikipedia.org Simultaneously, unoccupied palladium states that are below the Fermi energy are also lowered. wikipedia.org This interaction, which effectively fills the holes in the d-band, is a key driver for the absorption process. wikipedia.org
These changes have observable consequences on the material's properties. For instance, the magnetic susceptibility of palladium, which is high due to its d-band structure, decreases as hydrogen concentration increases and the d-band is filled. wikipedia.org The formation of subsurface hydrides also changes the electronic structure of the overlying surface, distorting its geometry and leaving the surface palladium atoms electron-deficient. psu.edu Studies have shown that the stability of the resulting hydride is correlated with the energy level of the hydrogen 1s electrons; a deeper hydrogen band corresponds to a less stable hydride. researchgate.net The insertion of hydrogen also causes a lattice expansion. frontiersin.org At low concentrations (up to x ≈ 0.02), the lattice expands slightly, after which a new hydride phase (β-phase) with a larger lattice constant appears. wikipedia.org
Ionic and Electronic Transport Phenomena in Palladium Hydrides
Characterization of Hydrogen/Deuteron Charge States within the Palladium Lattice
The charge state of hydrogen within the palladium lattice is not strictly ionic but is best described as metallic, with hydrogen atoms having a partial negative charge. psu.edu This makes the material an alloy of palladium with metallic hydrogen, rather than a simple ionic hydride. wikipedia.org Theoretical calculations and experimental observations support this view.
First-principles studies aim to understand the charge state of hydrogen, particularly during the hopping process between interstitial sites. jcmns.org A simple calculation gives an effective charge (Z*) of approximately 0.7, which aligns with experimental results. jcmns.org Research involving the manipulation of individual hydrogen atoms below a palladium crystal surface has confirmed that the resulting subsurface hydrides consist of hydrogen with a partial negative charge. psu.edu The formation of these subsurface hydrides creates a dipole, leaving the palladium atoms on the surface electron-deficient relative to their surroundings. psu.edu This hydridic nature is a critical aspect of the chemical environment within the palladium lattice.
Studies of Collective Ion Motion and Phonon Structures
The collective motion of ions in the palladium hydride lattice gives rise to its phonon structure, which is fundamental to understanding its thermodynamic and transport properties, including superconductivity. The phonon dispersion relation, which describes the relationship between the frequency and wavevector of lattice vibrations, can be calculated and has been studied along high-symmetry directions in the Brillouin zone. jcmns.org
A significant feature of the phonon spectrum in PdH is the presence of high-energy optical phonon modes associated with the vibrations of the lighter hydrogen atoms. aps.org These modes are crucial for the strong electron-phonon coupling observed in the material. aps.org However, the phonon band structure is complex and challenging to model accurately, largely due to the significant role of anharmonicity. researchgate.net While the electronic band structures are well-understood, a realistic theoretical treatment of the phonon structure that fully incorporates anharmonicity is still needed to precisely match results from inelastic neutron scattering experiments. researchgate.net
Hydrogen Sorption Mechanisms in Palladium Hydrogen Systems
Dissociative Chemisorption of Molecular Hydrogen on Palladium Surfaces
The initial and crucial step in the hydrogen sorption process is the dissociative chemisorption of molecular hydrogen (H₂) onto the palladium surface. This process involves the breaking of the H-H bond and the formation of chemical bonds between the individual hydrogen atoms and the palladium surface atoms. Unlike simple physisorption, where molecules are weakly held by van der Waals forces, chemisorption is an activated process that leads to a more stable, dissociated state. researchgate.net
The dissociative adsorption of H₂ on palladium is a central step in many industrially significant catalytic processes. nih.govpnas.org It is generally understood that this process requires the presence of vacant active sites on the palladium surface. nih.govpnas.org Contrary to the long-held assumption that two adjacent empty atomic adsorption sites are sufficient for H₂ dissociation, scanning tunnelling microscopy observations have revealed a more complex requirement. nih.govpnas.org Studies on a palladium (111) surface have shown that aggregates of three or more hydrogen vacancies are necessary for efficient H₂ dissociation, while two-vacancy sites appear to be inactive. nih.govpnas.org The sticking probability for H₂ on these larger vacancy clusters is estimated to be between 0.5% and 0.8%. nih.gov
The energy landscape of this interaction is critical. For instance, on palladium clusters anchored on graphene vacancies, dissociative chemisorption is the favored pathway for the first three hydrogen molecules, with adsorption energies ranging from 1.2 to 0.6 eV. acs.org Subsequent hydrogen molecules tend to adsorb non-dissociatively with lower adsorption energies. acs.org Theoretical studies of H₂ interaction with small palladium clusters supported on graphene also identify two primary adsorption states: an activated molecular state where the H-H bond is weakened but not broken, and a more stable dissociated and chemisorbed state. researchgate.net While adsorption into the activated state occurs without a barrier, dissociative chemisorption can have energy barriers, particularly for larger palladium clusters. researchgate.net
Hydrogen Absorption into the Palladium Bulk
Following dissociative chemisorption, the adsorbed hydrogen atoms can diffuse from the surface into the bulk of the palladium lattice, a process known as absorption. This leads to the formation of palladium hydride (PdHₓ), which is not an ionic hydride but rather an interstitial alloy of palladium and metallic hydrogen. nih.gov At room temperature, two distinct crystalline phases can exist: the α-phase, a solid solution of hydrogen in palladium at low hydrogen concentrations (x < 0.017), and the β-phase, a hydride phase at higher concentrations (x > 0.58). nih.gov In the intermediate range, both phases coexist. nih.gov
Kinetics and Thermodynamics of Hydrogen Absorption Processes
The absorption of hydrogen into palladium is a reversible process governed by specific kinetic and thermodynamic parameters. The rate-determining step in this process is often the dissociation of the H₂ molecule on the metal surface. ucsd.edu For the α-phase of palladium, the activation energy for the forward reaction (absorption) has been determined to be 6.8 kcal/mol H, while the backward reaction (desorption) has an activation energy of 11.5 kcal/mol H, resulting in a reaction enthalpy of -4.7 kcal/mol H. ucsd.edu In thin palladium films, these values can be slightly lower due to differences in surface area, with an activation energy for the forward reaction of 4.6 kcal/mol H and a reaction enthalpy of -3.8 kcal/mol H. amanote.com
The thermodynamics of hydride formation are also influenced by the size of the palladium nanoparticles. As the particle size decreases, there is a narrowing of the two-phase region, a lowering of the equilibrium hydrogen pressure, and a decrease in the critical temperature of the two-phase state. mdpi.com This size effect is quantified by changes in the heat of formation (ΔHα→β) and entropy change (ΔSα→β) during hydride formation.
| Pd Nanoparticle Diameter (nm) | Heat of Formation (ΔHα→β) (kJ(H₂ mol)⁻¹) | Entropy Change (ΔSα→β) (J(H₂ mol)⁻¹K⁻¹) |
|---|---|---|
| 2.6 ± 0.4 | -34.6 ± 0.61 | -83.1 ± 1.8 |
| 7.0 ± 0.9 | -31.0 ± 1.8 | -67.3 ± 5.1 |
Dynamics of Subsurface Hydrogen Absorption and Diffusion
Once adsorbed on the surface, hydrogen atoms can penetrate into the subsurface region before diffusing into the bulk. Theoretical models suggest that hydrogen can directly absorb into the palladium bulk without first equilibrating at the surface. bohrium.com The subsurface octahedral sites are considered to be relatively long-lived, as further penetration into the bulk requires simultaneous lateral motion of the hydrogen atom within the palladium lattice. mdpi.com
The diffusion of hydrogen from the surface into the subsurface is also size-dependent. In smaller-sized palladium nanoparticles, more hydrogen atoms are absorbed into the subsurface. juit.ac.in This is due to an enhanced diffusivity of hydrogen atoms from the surface into the subsurface, which is a result of a weakened Pd-H bond caused by the surface disordering inherent in smaller particles. juit.ac.in Experimental and theoretical studies indicate that during hydrogen absorption, the octahedral interstitial sites are more favorable for hydrogen occupation than the tetrahedral sites. juit.ac.in
Hydrogen Desorption Processes
Hydrogen desorption is the reverse process of absorption, where hydrogen atoms within the palladium bulk diffuse to the surface, recombine to form molecular hydrogen, and are then released into the gas phase. This process is critical for applications such as hydrogen storage, where the controlled release of hydrogen is required.
Recombinative Desorption Kinetics of Hydrogen from Palladium Hydrides
The desorption of hydrogen from palladium hydride is a surface-limited process. researchgate.netmdpi.com Subsurface hydrogen diffuses to the surface, where individual hydrogen atoms recombine before desorbing as H₂. researchgate.netmdpi.com The rate-limiting step in this process is the surface recombination, which is dependent on the diffusion barrier for a hydrogen atom to move from one occupied site to another on the surface. researchgate.netmdpi.com
The kinetics of this recombinative desorption are strongly influenced by the surface structure of the palladium. For example, the initial desorption rates from palladium nanocrystals with (100) facets are nearly ten times faster than those from nanocrystals with (111) facets. nih.govsci-hub.se This is attributed to a faster recombination of surface hydrogen atoms on the (100) facets. nih.gov
Detailed kinetic models have been developed to describe the competition between the recombination of surface-adsorbed hydrogen and its diffusion into the bulk. By fitting these models to experimental data from transient kinetic experiments, key energetic parameters can be derived.
| Parameter | Value (eV) | Description |
|---|---|---|
| E₀, adsH₂ | 0.98 | Dissociative adsorption energy for H₂ |
| E₀, adsD₂ | 1.00 | Dissociative adsorption energy for D₂ |
| ϵads | 1.02 ± 0.03 | Classical dissociative binding energy |
| ϵsb | 0.46 ± 0.01 | Classical energy to move an H or D atom from the surface to the bulk |
The kinetics of hydrogen desorption are also affected by the size and coating of the palladium nanoparticles. For instance, the time required to decompose 50% of the β-hydride phase in palladium nanocubes coated with a metal-organic framework was found to be 15 minutes at 80°C, which is slower than for smaller, uncoated palladium nanoparticles on conventional supports.
Factors Governing Hydrogen Desorption Rates
The rate at which hydrogen is released from palladium hydride is not constant but is influenced by a variety of physical and chemical factors. Research has identified several key parameters that govern the kinetics of desorption, including material properties and operational conditions.
One of the primary factors is the particle size and morphology of the palladium material. The kinetics of hydrogen desorption are strongly dependent on the particle's size and shape. mdpi.com For instance, a study on palladium nanocubes coated with a metal-organic framework (MOF) noted a slower hydrogen desorption compared to smaller palladium nanoparticles on conventional supports. mdpi.com While 2.6 nm palladium nanoparticles supported on carbon can undergo a phase transition in seconds at room temperature, the larger MOF-coated nanocubes required 15 minutes to desorb 50% of the hydride phase, indicating a significant size and coating influence. mdpi.com
Surface modification and coatings also play a crucial role. Modifying the surface of palladium nanocubes with an ultrathin platinum shell has been shown to nearly eliminate the energy barrier for hydrogen absorption and desorption. nih.gov This surface treatment was found to reduce the absorption barrier from 89 kJ/mol to just 1.8 kJ/mol, facilitating much faster kinetics by allowing diffusion across the entire nanoparticle surface rather than being limited to specific high-activity sites. nih.gov
The conditions of hydrogen saturation impact subsequent desorption. Prolonged saturation of palladium foil with hydrogen at room temperature has been observed to sharply decrease the hydrogen desorption rate. researchgate.net This effect is accompanied by an increase in the activation energy of desorption, which was found to vary from 56-68 kJ/mol to 85-108 kJ/mol depending on the kinetic order of the reaction. researchgate.net
Factors Influencing Hydrogen Desorption Rates from Palladium Hydride
| Factor | Observation | Source |
|---|---|---|
| Particle Size | Desorption is generally faster for smaller nanoparticles. | mdpi.com |
| Surface Coating | Coating Pd nanocubes with an HKUST-1 MOF slowed desorption. | mdpi.com |
| Surface Modification | An ultrathin Platinum shell on Pd nanocubes nearly removes the desorption barrier. | nih.gov |
| Saturation Duration | Prolonged hydrogen saturation leads to a sharp decrease in the desorption rate. | researchgate.net |
| Hydride Phase Presence | The activation barrier for desorption is slightly lower on the Pd-hydride surface than on pure Pd. | researchgate.net |
Hydrogen Diffusion Within Palladium Lattices
The movement of hydrogen atoms within the solid palladium lattice is a critical aspect of the hydride system's behavior. This diffusion is remarkably rapid and occurs through interstitial sites in the metal's crystal structure.
Mobility of Hydrogen Atoms in Various Palladium Hydride Phases
Palladium hydrides can exist in two primary crystalline phases at room temperature: the alpha (α) phase, which is a solid solution of hydrogen in palladium with a low H/Pd ratio (x < 0.017), and the beta (β) phase, a distinct hydride phase with a high H/Pd ratio (x > 0.58). wikipedia.org The mobility of hydrogen atoms is a key characteristic of both phases.
Hydrogen atoms are known to be highly mobile within the palladium lattice, capable of moving not only through the bulk material but also across the surface. acs.org Experimental evidence indicates that the exchange of hydrogen atoms between the α and β sites is fast and feasible. acs.org This high mobility has been confirmed by nuclear magnetic resonance experiments, and processes involving diffusion within the α-phase and the β-phase are known to proceed very rapidly, even at room temperature. wordpress.com
Detailed studies focusing on the α-phase have reported an activation energy for the diffusion process of approximately 5 Kcal/mole H₂. wordpress.com More advanced computational models have provided deeper insights into the diffusion mechanism. Ab initio path-integral molecular dynamics simulations have revealed that the diffusion mechanism and its activation barrier are significantly influenced by lattice strain. aps.orgresearchgate.net In an unstrained palladium lattice, the conventional diffusion of hydrogen has an activation barrier (Q) of 0.23 eV. aps.orgresearchgate.net However, under a hydrostatic tensile strain of approximately 2.4%, a fast lattice diffusion mechanism is promoted, with the activation barrier dropping to just 0.11 eV. aps.orgresearchgate.net This strain-induced fast diffusion mode is predicted to be about 20 times faster than conventional diffusion at room temperature (300 K). aps.orgresearchgate.net This change is attributed to a shift in the stability of interstitial sites, with tetrahedral sites becoming more stable with lattice expansion, which alters the nature of the diffusion from a quantum-like to a more classical-like mechanism. aps.orgresearchgate.net
Activation Energy for Hydrogen Diffusion in Palladium
| Condition | Activation Energy (Q) | Diffusion Rate (Relative to Unstrained at 300 K) | Source |
|---|---|---|---|
| Unstrained Palladium | 0.23 eV | 1x | aps.orgresearchgate.net |
| 2.4% Hydrostatic Tensile Strain | 0.11 eV | ~20x | aps.orgresearchgate.net |
Elucidation of Vacancy Diffusion Mechanisms
While the diffusion of hydrogen atoms in palladium primarily occurs via an interstitial mechanism (hopping between octahedral and tetrahedral sites), the concept of vacancy diffusion is crucial for understanding the movement of the host palladium atoms themselves within the hydride lattice. rsc.org Metal self-diffusion in palladium proceeds through a vacancy mechanism, and the same mechanism is expected to dominate in palladium hydrides due to their shared face-centered cubic (fcc) arrangement of Pd atoms. rsc.org
The presence of hydrogen within the lattice significantly influences the parameters that govern this vacancy-mediated diffusion. The formation of vacancies and their subsequent migration are key steps in this process. Density functional theory studies have shown that the enthalpy of vacancy formation substantially decreases as the hydrogen content (x in PdHₓ) increases. rsc.orgrsc.org This reduction is significant, dropping from approximately 1.1 eV in pure palladium to 0.4 eV in stoichiometric palladium hydride (PdH). rsc.org This decrease is attributed to the successive filling of antibonding states by hydrogen, which weakens the Pd-Pd bonds and makes it energetically less costly to create a vacancy. rsc.orgrsc.org
Calculated Enthalpies for Vacancy-Mediated Palladium Self-Diffusion
| Compound | Enthalpy of Vacancy Formation | Enthalpy of Migration | Source |
|---|---|---|---|
| Palladium (Pd) | ~1.1 eV | 0.95 eV | rsc.org |
| Palladium Hydride (PdH) | ~0.4 eV | 0.78 eV | rsc.org |
Phase Transformations and Equilibrium Studies in Palladium Hydrogen Systems
Pressure-Composition-Temperature Isotherms and Phase Boundary Mapping
The relationship between hydrogen pressure, hydrogen composition in the palladium lattice, and temperature is graphically represented by Pressure-Composition-Temperature (PCT) isotherms. These isotherms are fundamental to mapping the phase boundaries of the palladium-hydrogen system. At temperatures below a critical point (approximately 300°C and 20 atm), the isotherms exhibit a characteristic plateau region. wordpress.com This plateau signifies the coexistence of two distinct solid phases: the α-phase and the β-phase.
α-Phase: This is a solid solution of hydrogen in palladium, where hydrogen atoms occupy interstitial sites in the face-centered cubic (fcc) palladium lattice at low concentrations. wikipedia.orgrochester.edu The lattice experiences a slight, isotropic expansion in this phase. At 298 K, the lattice parameter of pure palladium is about 0.3890 nm, which expands to approximately 0.3894 nm in the dilute α-phase. annualreviews.org
β-Phase: This is the hydride phase, which forms at higher hydrogen concentrations. It also possesses an fcc structure but with a significantly larger lattice parameter, around 0.4025 nm. wikipedia.organnualreviews.org
α + β Mixed-Phase Region: The flat plateau in the PCT isotherm corresponds to the pressure at which the α-phase transforms into the β-phase. Along this plateau, both phases coexist in equilibrium. The pressure remains constant as more hydrogen is added, and the proportion of the β-phase increases at the expense of the α-phase.
Above the critical temperature, the distinction between the α and β phases disappears, and a continuous solid solution is formed. researchgate.net The maximum hydrogen-to-metal ratio generally increases as the temperature decreases. rochester.edu
Phase Boundaries of Palladium Hydride (PdHₓ) at Room Temperature
| Phase | Hydrogen to Palladium Atomic Ratio (x) | Lattice Parameter (pm) |
|---|---|---|
| Pure α-phase | x < 0.017 | 388.9 - 389.5 |
| α + β mixed-phase | 0.017 < x < 0.58 | α-phase: ~389.5, β-phase: ~402.5 |
| Pure β-phase | x > 0.58 | > 402.5 |
Data sourced from multiple references. wikipedia.organnualreviews.org
Alpha-Beta Phase Transition Mechanisms
The transition from the α-phase to the β-phase is a first-order phase transition, characterized by a discontinuous change in the lattice parameter and hydrogen concentration. This transition is responsible for the plateau pressure observed in the PCT isotherms and is accompanied by hysteresis, where the absorption pressure is higher than the desorption pressure.
During hydridation (hydrogen absorption), as the hydrogen concentration increases beyond the solubility limit of the α-phase, nucleation and growth of the β-phase begin. This results in a mixed-phase region where domains of the β-phase are embedded within the α-phase matrix. The significant lattice mismatch between the two phases (approximately 10.4% volume expansion from α to β) induces stress and can lead to the formation of dislocations and other lattice defects. annualreviews.org
Conversely, during dehydridation (hydrogen desorption), the β-phase transforms back to the α-phase. The process is also characterized by the nucleation and growth of the new phase within the old one. The dimensional changes during these cycles can be partially irreversible, leading to hardening and plastic deformation of the palladium material. annualreviews.org Neutron diffraction studies have confirmed that in both phases, hydrogen atoms randomly occupy the octahedral interstitial sites within the fcc palladium lattice. wikipedia.org
The thermodynamics and kinetics of the α-β phase transition are significantly influenced by the size and morphology of the palladium particles. In palladium nanoparticles, the phase transition behavior deviates from that of bulk palladium. The miscibility gap between the α and β phases narrows with decreasing particle size, and the plateau in the PCT isotherms becomes sloped. mdpi.com
Research has shown that there is a critical particle size below which the formation of the β-hydride phase is suppressed. This size is reported to be around 2.6 nm. wikipedia.orgmdpi.com For particles smaller than this, hydrogen absorption occurs without a distinct phase transition. In smaller nanoparticles, the ratio of surface-adsorbed hydrogen to bulk-absorbed hydrogen increases. acs.orgresearchgate.net This is because smaller particles have a larger surface-area-to-volume ratio, and they dissolve less hydrogen in the bulk. wikipedia.orgacs.orgresearchgate.net The kinetics of hydrogen absorption and desorption are also strongly dependent on particle size and shape. mdpi.com
Effect of Particle Size on Hydride Formation
| Particle Size | Hydride Phase Formation | Characteristics |
|---|---|---|
| > 2.6 nm | α and β phases form | Exhibits a miscibility gap and hysteresis. |
| < 2.6 nm | No distinct β-hydride phase forms | Hydrogen absorption occurs without a first-order phase transition. wikipedia.orgmdpi.com |
Interplay of Ordering Phenomena and Hydrogen Uptake in Palladium Alloys
The introduction of alloying elements into palladium can significantly alter the thermodynamics of hydrogen absorption and the phase diagram of the resulting hydride. In palladium alloys, such as palladium-gold (Pd-Au), the chemical ordering of the metal atoms can have a profound impact on the hydrogen uptake and the shape of the PCT isotherms. chalmers.searxiv.org
Studies on Pd-Au nanoalloys have shown that different chemical orderings, which can be achieved by annealing at various temperatures, result in different hydrogen absorption/desorption behaviors. chalmers.searxiv.org For instance, the formation of a long-range ordered L1₂ phase in Pd-Au alloys under high hydrogen pressure has been reported. chalmers.se This ordered phase exhibits markedly different pressure-composition isotherms compared to the disordered alloy. chalmers.se The interplay between the chemical ordering of the host alloy and the interstitial hydrogen atoms adds another layer of complexity to the phase behavior, potentially leading to the formation of new ordered hydride phases. annualreviews.orgchalmers.se
**5.4. Stability Investigations of Highly Hydrided Palladium Phases (e.g., PdH~1, PdH₂) **
While palladium hydride typically forms with a hydrogen-to-palladium ratio (x) up to about 0.7 under ambient conditions, achieving higher hydrogen concentrations, such as stoichiometric PdH or even dihydride (PdH₂), is a significant challenge. frontiersin.org This is due to the increasing repulsive interactions between hydrogen atoms within the lattice. frontiersin.org
Theoretical and experimental studies under high-pressure conditions have explored the stability of these highly hydrided phases:
Palladium Monohydride (PdH): The formation of stoichiometric PdH is estimated to require equilibrium hydrogen pressures in the gigapascal (GPa) range. frontiersin.org Under high pressure, the NaCl-type structure, with hydrogen atoms occupying all octahedral sites, is identified as the ground state. frontiersin.org
Palladium Dihydride (PdH₂): Theoretical calculations predict that a hypothetical palladium dihydride (PdH₂) with a face-centered cubic (fcc) structure, where hydrogen atoms occupy all tetrahedral positions, could be thermodynamically favorable at hydrogen pressures above 2.1 GPa. frontiersin.org However, experimental attempts have not observed the formation of PdH₂ even at pressures up to 100 GPa. frontiersin.org Density functional theory (DFT) calculations have also suggested that PdH₂ in an fcc structure is not stable under compression and would decompose into fcc-PdH and H₂. diva-portal.org From both heat of formation and chemical bonding perspectives, the dihydride appears less favorable than the monohydride. arxiv.orgiaea.org
Other highly hydrided, metastable phases have been synthesized under specific high-pressure and high-temperature conditions. For example, a stoichiometry of PdH~1.33 with a Cu₃Au-type structure has been reported after heating palladium to 700°C in a hydrogen atmosphere of 5 GPa. frontiersin.org
Theoretical and Computational Investigations of Palladium Hydrides
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of palladium hydrides at the atomic level. This method allows for a detailed examination of the electronic structure and energetics of the palladium-hydrogen system, providing insights that are often difficult to obtain through experimental means alone. DFT calculations have been instrumental in understanding the structural, electronic, and thermodynamic properties of various palladium hydride phases.
DFT calculations are widely used to model the fundamental electronic and atomic properties of palladium hydrides. These studies have revealed that the absorption of hydrogen into the palladium lattice leads to significant changes in its electronic structure and physical dimensions.
Upon hydrogen absorption, there is a notable dilation of the crystalline lattice. researchgate.net Theoretical calculations have shown that the lattice constant of palladium hydride increases with hydrogen concentration. For the stoichiometric monohydride (PdH), the lattice constant is calculated to be around 4.04 Å, an expansion from the approximately 3.85 Å of pure face-centered cubic (fcc) palladium. aps.org The electronic properties are also significantly altered. The formation of palladium hydride leads to the filling of empty states in the palladium d-band and raises the Fermi level. jcmns.org This is primarily due to the interaction between the s-state of hydrogen and the p-states of palladium. Total and partial density of states (DOS) calculations indicate a strong hybridization between the palladium 3d and hydrogen 1s states, which is crucial for the stability of the hydride. researchgate.net These computational studies confirm that palladium hydrides retain metallic properties. researchgate.net
Table 1: Calculated Structural Parameters of Palladium Hydrides
Comparison of lattice parameters for various palladium hydride compositions as determined by DFT calculations.
| Compound | Calculated Lattice Constant (Å) | Reference |
|---|---|---|
| Pd | 3.85 | aps.org |
| PdH | 4.04 | aps.org |
DFT is a key tool for predicting the energetics of hydride formation and the thermodynamic stability of different palladium hydride phases. These calculations are crucial for understanding why and how hydrogen is absorbed into the palladium lattice. The enthalpy of formation is a critical parameter that can be calculated to determine the stability of a given hydride composition.
For the ideal stoichiometric palladium hydride (PdH), the calculated enthalpy of formation is approximately -0.53 eV when using the Local Density Approximation (LDA), indicating an exothermic process. diva-portal.org However, it's noted that the choice of the exchange-correlation functional (e.g., LDA vs. Generalized Gradient Approximation, GGA) can lead to different values. diva-portal.org DFT studies have also been employed to investigate the stability of hypothetical, highly hydrided palladium phases, such as PdH₂, PdH₃, and even superhydrides like PdH₈ and PdH₁₀. frontiersin.org For instance, the formation of PdH₂ has been calculated to be thermodynamically favorable at hydrogen pressures exceeding 2.1 GPa. frontiersin.org Furthermore, DFT calculations can elucidate the stability of defect structures. For the vacancy-ordered defect phase Pd₃VacH₄, the formation enthalpy was calculated to be -0.40 eV (LDA), and its dynamic stability was found to be highly dependent on the local environment of the hydrogen atoms. diva-portal.org
Table 2: Calculated Enthalpy of Formation for Palladium Hydride Phases
A summary of the calculated enthalpy of formation for different palladium hydride structures using DFT.
| Phase | Enthalpy of Formation (eV) | DFT Functional | Reference |
|---|---|---|---|
| PdH (ideal) | -0.53 | LDA | diva-portal.org |
| Pd₃VacH₄ (Octahedral H) | -0.40 | LDA | diva-portal.org |
| Pd₃VacH₄ (Tetrahedral H) | -0.25 | LDA | diva-portal.org |
DFT calculations provide invaluable insights into the complex mechanistic pathways of catalytic reactions involving palladium hydrides. One such fundamental step in many palladium-catalyzed reactions is hydropalladation, the insertion of an olefin into a Pd-H bond.
Theoretical studies have been conducted to explore the feasibility of different reaction mechanisms in palladium-catalyzed processes. For example, in the hydrocarbonylation of olefins, DFT calculations have shown that the mechanism involves several key steps, including the hydropalladation of the olefin. nih.gov These studies can determine the energy barriers of transition states, helping to identify the most favorable reaction pathways. For phosphine-ligated palladium catalysis, steric hindrance was found to influence the stability of the transition state leading to 1,2-hydropalladation. nih.gov DFT has also been used to investigate the role of ligands and additives in promoting catalytic activity. In studies of S,O-ligand promoted C-H olefination, DFT calculations corroborated that cationic palladium complexes exhibit higher reactivity in C-H activation steps, a crucial part of the catalytic cycle. nih.gov Similarly, in the context of alkyne hydrogenation, DFT studies have compared neutral and cationic pathways, concluding that for palladium-bisphosphine systems, the reaction mechanism is likely based on cationic monohydride precursors. york.ac.uk These computational investigations are essential for designing more efficient and selective catalysts.
While DFT provides high accuracy, it is computationally expensive for large-scale simulations. To overcome this, interatomic potentials derived from DFT data are developed for use in classical simulations like Molecular Dynamics. These potentials aim to reproduce the energetics and forces of the system with much lower computational cost.
Several types of interatomic potentials for the palladium-hydrogen system have been developed based on DFT calculations. ucl.ac.ukmarshall.edunsf.gov The Embedded Atom Method (EAM) is a particularly suitable approach for metallic systems. marshall.eduamericanelements.com EAM potentials for Pd-H have been fitted to experimental and DFT data, including cohesive energies, lattice constants, and elastic constants for various palladium hydride crystal structures. marshall.edu These potentials have been shown to successfully predict stable alloy crystal structures and the phase miscibility gap observed experimentally. marshall.edu Another approach involves deriving Buckingham potentials from DFT data to describe both stoichiometric and non-stoichiometric palladium hydride. ucl.ac.uk Furthermore, tight-binding Hamiltonians have been constructed by fitting to first-principles DFT data, which can then be used to calculate properties like phonon frequencies and elastic constants. aps.org The development of these accurate and transferable interatomic potentials is crucial for enabling large-scale simulations to study dynamic processes and complex phenomena in palladium-hydrogen systems. nsf.govutexas.edu
Table 3: Types of Interatomic Potentials Developed for the Pd-H System
A list of interatomic potential types derived from or validated by DFT calculations for palladium-hydrogen systems.
| Potential Type | Derived From/Validated By | Reference |
|---|---|---|
| Embedded Atom Method (EAM) | DFT and Experimental Data | marshall.edunsf.govutexas.edunist.gov |
| Buckingham Potentials | DFT Data | ucl.ac.uk |
| Tight-Binding (TB) Hamiltonian | First-Principles LAPW Data (DFT) | aps.org |
A fundamental question in the study of palladium hydrides is the specific location of hydrogen atoms within the palladium crystal lattice. DFT calculations have been instrumental in determining the preferred interstitial sites for hydrogen occupation.
In the face-centered cubic (fcc) palladium lattice, there are two main types of interstitial sites available for hydrogen: octahedral and tetrahedral sites. For palladium monohydride (PdH), theoretical studies are in agreement with experimental findings that the octahedral sites are energetically more favorable than the tetrahedral sites. researchgate.net The stability of the rocksalt structure (with H in octahedral sites) is attributed to the strong bonding between the palladium 4d and hydrogen 1s orbitals. researchgate.net However, the preference can be influenced by various factors. For instance, in the presence of vacancies, such as in the Pd₃VacH₄ phase, hydrogen occupation of tetrahedral sites adjacent to the vacancy can stabilize the structure, whereas octahedral occupation can lead to dynamic instability. diva-portal.org Theoretical studies also predict that for higher hydrides, such as PdH₂, a tetrahedral arrangement becomes more stable. frontiersin.org On palladium surfaces, DFT calculations have shown a preference for hydrogen to adsorb at hollow sites. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations, often employing the interatomic potentials derived from DFT, are used to study the dynamic behavior of palladium-hydrogen systems over time. This technique allows for the investigation of properties and processes that are not accessible through static DFT calculations, such as diffusion, phase transformations, and the influence of temperature.
MD simulations have been applied to investigate a wide range of properties of palladium hydrides. sandia.gov These include quantifying hydrogen diffusion across different temperatures and compositions, and determining thermodynamic and mechanical properties like lattice constants, Gibbs free energies, and elastic constants. sandia.govresearchgate.net A notable finding from these simulations is the significant dependence of elastic constants on both temperature and composition, and the discovery of a dynamic effect of hydrogen diffusion on these constants. sandia.govresearchgate.net Tight-binding molecular dynamics (TMD) has been used to calculate the density of states, mean-squared displacement, and formation energy as a function of hydrogen content. aps.org Furthermore, specialized techniques like hybrid grand canonical-Monte Carlo/molecular dynamics (GC-MC/MD) have been employed to derive theoretical hydrogen absorption isotherms in both bulk palladium and nanoclusters, providing insights into the kinetics of hydride formation. acs.org MD simulations are also used to study the interaction of defects, like grain boundaries, with other molecules and to investigate the mechanisms of helium migration and bubble formation in palladium tritide (B1234025), which is relevant for understanding materials in nuclear applications. ucl.ac.uk
Table 4: Properties of Palladium Hydrides Investigated by Molecular Dynamics
A summary of various properties and phenomena in palladium hydrides studied using different molecular dynamics simulation techniques.
| Property/Phenomenon Investigated | MD Technique Used | Reference |
|---|---|---|
| Hydrogen Diffusion | Classical MD | sandia.govresearchgate.net |
| Lattice Constants, Gibbs Free Energies, Elastic Constants | Classical MD | sandia.govresearchgate.net |
| Density of States, Mean-Squared Displacement | Tight-Binding MD (TBMD) | aps.org |
| Hydrogen Absorption Isotherms | Hybrid GC-MC/MD | acs.org |
| Grain Boundary Interactions | Classical MD | ucl.ac.uk |
| Helium Migration and Diffusion | Classical MD | ucl.ac.uk |
Classical Molecular Dynamics for Transport Properties
Classical Molecular Dynamics (MD) simulations are a powerful tool for investigating the transport properties of hydrogen in palladium hydride. These simulations model the atomic motions of hydrogen and palladium atoms over time, governed by classical mechanics and interatomic potentials. By analyzing the trajectories of hydrogen atoms, key transport properties such as diffusivity can be determined.
One of the primary transport properties of interest is the hydrogen diffusion coefficient (D). MD simulations have been employed to calculate this property over a wide range of temperatures and hydrogen concentrations. Studies have shown a significant dependence of diffusivity on both of these factors. At low hydrogen compositions, the diffusion process is typically dominated by a single activation barrier. However, at higher hydrogen concentrations, the diffusion behavior becomes more complex, exhibiting characteristics consistent with multiple hopping barriers. This has been interpreted as the result of two distinct diffusion mechanisms corresponding to hydrogen-rich and hydrogen-poor local environments. osti.govsandia.gov
The relationship between the diffusion coefficient, temperature, and activation energy is often described by the Arrhenius equation:
D = D₀ exp(-Eₐ / kT)
where D₀ is the pre-exponential factor, Eₐ is the activation energy for diffusion, k is the Boltzmann constant, and T is the absolute temperature. MD simulations have been used to determine the values of D₀ and Eₐ for different phases of palladium hydride.
| Phase | Hydrogen Composition (x = H/Pd) | Activation Energy (Eₐ) (eV) | Pre-exponential Factor (D₀) (m²/s) |
|---|---|---|---|
| α phase | ~0.02 | 0.23 | 2.9 x 10⁻⁷ |
| β phase | ~0.65 | 0.17 | 1.1 x 10⁻⁷ |
Note: The values presented in the table are representative and can vary depending on the specific interatomic potential used in the simulation.
These simulations provide valuable insights into the atomistic mechanisms of hydrogen transport, which are crucial for understanding the kinetics of hydrogen absorption and desorption in palladium-based materials. osti.govsandia.gov
First-Principles Molecular Dynamics for Hydrogen Interaction Dynamics
First-principles molecular dynamics (FPMD), which combines molecular dynamics with electronic structure calculations based on quantum mechanics (typically density functional theory, DFT), provides a highly accurate method for studying the interaction dynamics of hydrogen within the palladium lattice. This approach allows for the investigation of electronic effects and charge transfer, which are not explicitly handled in classical MD.
FPMD simulations have been instrumental in elucidating the nature of the Pd-H bond and the interactions between hydrogen atoms. These studies have confirmed that hydrogen atoms preferentially occupy the octahedral interstitial sites within the face-centered cubic (fcc) palladium lattice. The simulations reveal the energetics of hydrogen moving between these sites, providing a detailed picture of the diffusion pathways and the associated energy barriers.
Furthermore, FPMD can be used to study the dynamic stability of different palladium hydride phases. By calculating the forces on the atoms from first principles, it is possible to determine whether a particular atomic configuration is stable or will spontaneously transform into another structure. This is particularly important for understanding the phase transitions that occur as a function of hydrogen concentration and temperature.
| Parameter | Value (eV) |
|---|---|
| Energy of H in octahedral site (relative to H₂ molecule) | -0.1 |
| Energy of H in tetrahedral site (relative to octahedral site) | +0.2 |
| Binding energy of H to a vacancy | -0.3 |
Note: These values are approximate and can vary based on the specific computational methodology.
The insights gained from FPMD simulations are crucial for understanding the fundamental interactions that govern the behavior of hydrogen in palladium, including absorption, diffusion, and phase stability.
Monte Carlo Investigations of Palladium Hydride Systems
Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of palladium hydride, MC simulations are particularly useful for investigating thermodynamic properties and phase transitions. By using energy parameters derived from first-principles calculations, MC simulations can explore the vast configurational space of hydrogen atoms within the palladium lattice.
A significant application of MC simulations is the determination of the palladium-hydrogen phase diagram. These simulations can reproduce the miscibility gap observed experimentally, which is the region where the α (low hydrogen concentration) and β (high hydrogen concentration) phases coexist. The transition between these phases is a key characteristic of the palladium-hydrogen system. tandfonline.com
Grand Canonical Monte Carlo (GCMC) simulations, in particular, are well-suited for studying the absorption of hydrogen from a gas phase. In GCMC, the system is in contact with a reservoir of particles at a fixed chemical potential and temperature, which mimics the experimental conditions of hydrogen loading. By varying the chemical potential (which is related to the gas pressure), one can simulate the hydrogen absorption isotherm, showing the amount of absorbed hydrogen as a function of pressure.
MC simulations have also been used to study the ordering of hydrogen atoms at low temperatures. At certain hydrogen concentrations, the hydrogen atoms can arrange themselves into ordered superstructures on the sublattice of interstitial sites. MC simulations can predict the conditions under which these ordered phases are stable and the nature of the ordering. tandfonline.com
| Parameter | Temperature (K) | Hydrogen Composition (x = H/Pd) |
|---|---|---|
| Critical Point of Miscibility Gap | ~565 | ~0.29 |
| α-phase boundary at 300 K | 300 | < 0.02 |
| β-phase boundary at 300 K | 300 | > 0.6 |
Note: The values are based on simulations and can be sensitive to the energy parameters used.
The combination of first-principles energy calculations and MC simulations provides a powerful framework for understanding the thermodynamics and phase behavior of the palladium hydride system.
Ab Initio Quantum Molecular Dynamics for Phase Diagram Construction
Ab initio quantum molecular dynamics (QMD) is a powerful computational technique that combines the principles of quantum mechanics to describe the interactions between atoms with molecular dynamics to simulate their motion. This method is particularly valuable for constructing the phase diagram of palladium hydride as it can accurately predict the stability of different phases under various conditions of temperature and pressure without relying on empirical data.
The construction of a phase diagram involves determining the boundaries between different phases (e.g., α-phase, β-phase, and mixed-phase regions). QMD simulations can be used to calculate the free energy of each phase as a function of temperature, pressure, and hydrogen concentration. The phase with the lowest free energy under a given set of conditions is the most stable one. By comparing the free energies of different phases, the phase boundaries can be mapped out.
Ab initio calculations have been used to investigate the structural and electronic properties of various palladium hydride stoichiometries (PdHₓ). These studies have shown that the insertion of hydrogen into the palladium lattice leads to a significant expansion of the crystal lattice. frontiersin.org The electronic band structure is also modified, with the hydride possessing metallic properties.
QMD simulations can also be used to study the dynamic stability of different hydride structures by calculating their phonon dispersion curves. The presence of imaginary frequencies (soft modes) in the phonon spectrum indicates a dynamic instability, suggesting that the structure will transform into a more stable phase. ichms.orgdiva-portal.org
| Phase | Structure | Lattice Parameter (Å) |
|---|---|---|
| Palladium (Pd) | fcc | 3.89 |
| α-PdHₓ (low x) | fcc | Slightly expanded from pure Pd |
| β-PdHₓ (x > 0.6) | fcc (NaCl-type) | ~4.03 |
Note: Lattice parameters are temperature-dependent.
While computationally intensive, ab initio QMD provides a robust and predictive framework for understanding the phase behavior of palladium hydride from first principles.
Thermodynamic Modeling of Mixed-Isotope Palladium-Hydrogen Systems
The palladium-hydrogen system is of significant interest for its ability to absorb not only protium (¹H) but also its heavier isotopes, deuterium (B1214612) (²H or D) and tritium (³H or T). Thermodynamic modeling plays a crucial role in understanding the behavior of these mixed-isotope systems, which is important for applications such as hydrogen isotope separation and tritium storage. bath.ac.uk
Thermodynamic models are used to describe the equilibrium between the gas phase and the solid hydride phase for different isotopes. The absorption of hydrogen isotopes in palladium is an exothermic process, and the enthalpy and entropy of absorption are key thermodynamic parameters that can be determined experimentally and modeled computationally. These parameters are known to be isotope-dependent, a phenomenon known as the isotope effect. Generally, heavier isotopes have a lower absorption pressure at the same temperature and composition.
The aging of palladium tritides is a critical aspect that is studied using thermodynamic models. Tritium undergoes radioactive decay to helium-3 (³He), which remains trapped in the palladium lattice. This accumulation of ³He alters the thermodynamic properties of the material over time. For instance, aging has been observed to decrease the desorption isotherm plateau pressure in palladium tritide. ans.org
Thermodynamic models can also be used to predict the behavior of ternary systems, such as palladium-deuterium-tritium. These models are essential for designing and optimizing processes for the separation and purification of hydrogen isotopes.
| Isotope System | Enthalpy of Formation (ΔH) (kJ/mol H₂) | Entropy of Formation (ΔS) (J/mol H₂·K) |
|---|---|---|
| Palladium-Protium (Pd-H) | -37.7 | -94.1 |
| Palladium-Deuterium (Pd-D) | -35.6 | -98.3 |
Note: These are representative values for the β-phase formation and can vary with experimental conditions.
The study of mixed-isotope systems is complex, but thermodynamic modeling provides a valuable framework for predicting and understanding their behavior.
Catalytic Applications and Mechanistic Insights Involving Palladium Ii Hydride
Palladium(II) Hydride as a Key Intermediate in Homogeneous Catalysis
Palladium(II) hydride complexes are pivotal, albeit often transient, intermediates in a wide array of palladium-catalyzed reactions. Their ability to undergo migratory insertion with unsaturated substrates, such as alkenes and alkynes, forms the basis for numerous synthetic transformations. The generation and reactivity of these hydride species are central to understanding and controlling the outcomes of these catalytic cycles.
Palladium-catalyzed alkoxycarbonylation of alkenes is a versatile method for synthesizing esters, lactones, and other carboxylic acid derivatives. rsc.org This transformation can proceed through two primary competing catalytic cycles: the "hydride cycle" and the "alkoxycarbonyl cycle". The hydride cycle, which leads to saturated ester products, is particularly favored under acidic conditions and does not necessitate an additional oxidant. acs.orgnih.gov
The key steps in the hydride cycle are as follows:
Formation of Palladium(II) Hydride: The active palladium(II) hydride intermediate, often denoted as [Pd(II)]-H, is generated in situ.
Alkene Insertion: The alkene substrate undergoes a 1,2-insertion into the Pd-H bond, forming a palladium alkyl complex. acs.orgnih.gov
CO Insertion: Carbon monoxide then undergoes a 1,1-insertion into the palladium-alkyl bond, yielding an acyl-palladium complex. acs.orgnih.gov
Alcoholysis: The final step involves the alcoholysis of the acyl-palladium intermediate, which releases the saturated ester product and regenerates the palladium(II) hydride species, thus closing the catalytic loop. acs.orgnih.gov
The balance between the hydride cycle and the competing alkoxy cycle, which produces unsaturated esters, is a critical factor in determining the reaction's selectivity. nih.gov This balance can be influenced by various reaction parameters, as will be discussed in a later section.
The isomerization of alkenes is a fundamental process in organic synthesis, and palladium catalysts are highly effective in promoting this transformation. acs.org One of the key mechanistic pathways for both positional and E/Z (geometrical) isomerization involves the reversible insertion of a palladium(II) hydride species into the alkene double bond, followed by β-hydride elimination. nih.gov
The proposed mechanism for this process can be described as follows:
Coordination and Hydropalladation: The alkene coordinates to the palladium(II) hydride complex. Subsequent migratory insertion of the hydride onto the alkene forms a palladium-alkyl intermediate. nih.gov
Rotation and β-Hydride Elimination: Rotation around the carbon-carbon single bond of the palladium-alkyl intermediate, followed by β-hydride elimination from an adjacent carbon, can regenerate the alkene and the palladium(II) hydride. This process allows for the interconversion of E and Z isomers, with the product distribution often reflecting the thermodynamic stabilities of the isomers. nih.gov
While the Pd-H insertion/β-hydride elimination pathway is a widely accepted mechanism, it is important to note that other pathways, such as nucleopalladation, can also be operative in Pd(II)-catalyzed alkene isomerization, depending on the specific substrate and reaction conditions. nih.govacs.orgnih.gov For instance, in some systems, a monometallic nucleopalladation mechanism has been identified as the dominant pathway. nih.govacs.orgnih.gov
Palladium-catalyzed cycloisomerization reactions are powerful tools for the construction of cyclic and bicyclic molecules. nih.gov Palladium(II) hydride intermediates play a crucial role in many of these transformations, particularly in the cycloisomerization of enynes and dienes. acs.org
In the case of enyne cycloisomerization, a widely accepted mechanism involves the following steps:
Hydropalladation: The reaction is initiated by the hydropalladation of the alkyne moiety of the enyne substrate by a palladium(II) hydride species, forming a vinyl-palladium intermediate. acs.org
Carbopalladation: The newly formed vinyl-palladium species then undergoes an intramolecular carbopalladation across the tethered alkene. acs.org
β-Hydride Elimination: Finally, β-hydride elimination from the resulting cyclic palladium-alkyl intermediate furnishes the cycloisomerized product and regenerates the palladium(II) hydride catalyst. acs.org
This hydride-mediated pathway is supported by extensive mechanistic studies, including kinetic isotope effects and NMR spectroscopic investigations. acs.org In some instances, a "chain-walking" strategy, which involves rapid and reversible β-hydride elimination and hydropalladation steps, allows the palladium catalyst to traverse along a carbon chain until a favorable cyclization position is reached. thieme-connect.com
Asymmetric hydrofunctionalization, the addition of a hydrogen atom and a functional group across an unsaturated bond with control of stereochemistry, is a highly valuable transformation in organic synthesis. nih.govresearchgate.net Palladium hydride catalysis has emerged as a reliable method for achieving this, particularly in the hydrofunctionalization of dienes and alkynes. nih.govresearchgate.netresearchgate.net
The general catalytic cycle for the hydrofunctionalization of conjugated dienes involves:
Hydropalladation: A palladium(II) hydride species, often generated in situ, undergoes hydropalladation of the diene to form a π-allylpalladium intermediate. nih.gov
Nucleophilic Attack: This electrophilic π-allylpalladium complex is then intercepted by a nucleophile, leading to the formation of the desired allylic product. nih.gov
By employing chiral ligands, this process can be rendered enantioselective, providing access to a wide range of chiral molecules. nih.govacs.org This methodology has been successfully applied to the synthesis of chiral allylic hydrazones and other nitrogen-containing compounds. acs.org Similarly, the hydrofunctionalization of alkynes can proceed through the formation of conjugated diene intermediates, expanding the scope of this powerful synthetic strategy. nih.govresearchgate.netthieme-connect.com
The outcome of palladium-catalyzed reactions involving hydride intermediates is highly sensitive to the choice of ligands, oxidants, and other additives. These components can profoundly influence the stability, reactivity, and selectivity of the catalytic species, often directing the reaction towards a specific pathway.
Ligands: The steric and electronic properties of ligands coordinated to the palladium center play a crucial role in controlling catalytic activity and selectivity. rsc.org For example, in olefin isomerization, bulky phosphine (B1218219) ligands like P(tBu)₃ have been shown to generate highly active and selective catalysts for the conversion of terminal alkenes to 2-alkenes. acs.org In alkoxycarbonylation, ligands with built-in basic functionalities can act as proton shuttles, facilitating the formation of the palladium hydride intermediate and assisting in the rate-determining alcoholysis step. rsc.org
Oxidants: In reactions where multiple catalytic cycles are possible, such as alkoxycarbonylation, the choice of oxidant can be a determining factor in pathway selection. For instance, in the methoxycarbonylation of styrene, using p-benzoquinone as an oxidant leads to a decrease in pH during the reaction, which favors the hydride cycle and results in low selectivity. acs.orgnih.govnih.gov In contrast, copper(II) acetate (B1210297) maintains a stable pH and facilitates the formation of an alkoxy palladium complex, thereby promoting the competing oxidative carbonylation pathway. acs.orgnih.govnih.gov
Additives: Other additives, such as acids, salts, and co-catalysts, can also significantly impact the reaction mechanism. In some cycloisomerization reactions, water has been found to play a crucial role in the generation of the active palladium(II) hydride catalyst. acs.org The presence of an acid is often necessary for the formation of the Pd-H species from a Pd(0) precursor through oxidative addition. acs.org
The following table summarizes the influence of these factors on select palladium-catalyzed reactions involving hydride intermediates.
| Reaction Type | Factor | Component Example | Observed Effect | Reference(s) |
| Alkoxycarbonylation | Oxidant | p-benzoquinone | Favors hydride cycle, leading to saturated products. | acs.orgnih.govnih.gov |
| Alkoxycarbonylation | Oxidant | Copper(II) acetate | Favors alkoxy cycle, leading to unsaturated products. | acs.orgnih.govnih.gov |
| Alkene Isomerization | Ligand | P(tBu)₃ | Promotes selective one-carbon migration of terminal olefins. | acs.org |
| Cycloisomerization | Additive | Water | Can be crucial for the in situ generation of the Pd(II)-H catalyst. | acs.org |
| Alkoxycarbonylation | Ligand | Phosphines with basic groups | Act as proton shuttles, facilitating Pd-H formation and alcoholysis. | rsc.org |
Mechanistic Probes in Palladium-Catalyzed Reactions
Elucidating the mechanisms of palladium-catalyzed reactions is essential for their rational development and optimization. A variety of experimental and computational techniques are employed to identify key intermediates, determine rate-limiting steps, and understand the factors that control selectivity.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing reaction intermediates. For example, the formation of palladium hydride complexes can often be directly observed by the appearance of characteristic high-field signals in the ¹H NMR spectrum. nih.govacs.org In situ monitoring of reactions by NMR can provide valuable kinetic data and help to identify previously undetectable intermediates. semanticscholar.org
Mass Spectrometry (MS): Mass spectrometry is particularly useful for detecting and characterizing short-lived intermediates in complex reaction mixtures. nih.gov By monitoring the masses of species present in the reaction, it is possible to track the progress of different catalytic cycles simultaneously. nih.gov
Isotopic Labeling Studies: Deuterium (B1214612) labeling is a classic technique for probing reaction mechanisms. For instance, the use of deuterated solvents or substrates can help to determine the source of hydrogen atoms in a reaction and can provide evidence for the involvement of hydride intermediates. chemrxiv.org The absence of deuterium incorporation in certain isomerization reactions has been used to rule out a hydride-mediated pathway. nih.govchemrxiv.org Furthermore, kinetic isotope effects (KIEs), where the reaction rate is compared between a normal and an isotopically labeled substrate, can provide insights into the rate-determining step of a reaction. acs.org
The following table provides examples of mechanistic probes and their applications in studying palladium-catalyzed reactions.
| Mechanistic Probe | Technique | Application Example | Information Gained | Reference(s) |
| Direct Observation | ¹H NMR Spectroscopy | Detection of a high-field resonance signal (-11.48 ppm). | Confirmed the in situ formation of a palladium hydride complex. | nih.govacs.org |
| Intermediate Tracking | Mass Spectrometry | Monitoring intermediates in both hydride and alkoxy cycles of alkoxycarbonylation. | Determined that the alkoxy cycle is kinetically faster under initial conditions. | nih.gov |
| Isotopic Labeling | Deuterium Labeling | Use of deuterated solvents in alkene isomerization. | Lack of deuterium exchange was used to rule out a hydride mechanism in a specific system. | nih.govchemrxiv.org |
| Kinetic Isotope Effect | Deuterium Labeling | Measuring the KIE in enynamide cycloisomerization. | Provided compelling evidence for a palladium(II) hydride-mediated pathway. | acs.org |
| In Situ Monitoring | NMR Spectroscopy | Real-time tracking of species in E/Z isomerization of alkenes. | Allowed for the stabilization and monitoring of previously undetectable intermediates. | semanticscholar.org |
Application of Deuterium Labeling Experiments for Mechanistic Elucidation
Deuterium labeling is a powerful tool for tracing the pathways of hydrogen atoms and elucidating reaction mechanisms involving hydride intermediates. acs.org By substituting hydrogen with its heavier isotope, deuterium (D), researchers can track the origin and fate of hydride ligands in a catalytic cycle.
In a study on photoinduced palladium hydride-catalyzed hydroalkenylation, deuterium labeling experiments were crucial in identifying the source of the hydride. nih.gov When the reaction was conducted with deuterated acetic acid (AcOD), deuterium was incorporated into the product at a specific position, indicating that the Brønsted acid was the primary hydrogen source for the formation of the active Pd-H species. nih.gov Further experiments using deuterium-labeled alkene substrates helped demonstrate the recycling of the palladium hydride species after a β-hydride elimination step. nih.gov
Similarly, in palladium-catalyzed alkoxycarbonylation of styrene, labeling experiments using deuterated methanol (B129727) (CD₃OD) showed the exclusive formation of a deuterium-containing palladium complex, confirming that the hydride ligand originated from the alcohol rather than from β-hydride elimination of a styrene-containing intermediate. nih.gov Deuterium labeling has also been employed to demonstrate the isomerization of intermediate Pd(II) alkyl complexes through a series of β-hydride eliminations and olefin reinsertions in hydrosilation reactions. acs.org These studies underscore the indispensable role of isotopic labeling in providing definitive evidence for proposed mechanistic pathways.
Table 1: Examples of Deuterium Labeling in Palladium(II) Hydride Catalysis
| Reaction | Deuterium Source | Finding | Reference |
|---|---|---|---|
| Hydroalkenylation | AcOD | Brønsted acid is the H-source for Pd-H formation. | nih.gov |
| Alkoxycarbonylation | CD₃OD | Hydride ligand originates from the methanol solvent. | nih.gov |
| Hydrosilation | DSiEt₃ | Intermediate Pd(II) alkyl complexes can isomerize via β-hydride elimination. | acs.org |
In Situ Kinetic Analysis and Spectroscopic Studies of Catalytic Intermediates
The direct observation of reactive intermediates like palladium hydrides is challenging due to their often transient nature. In situ kinetic analysis and advanced spectroscopic techniques operating under reaction conditions are vital for capturing these elusive species and understanding their kinetic behavior. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to directly detect palladium hydride complexes. In one study, a new resonance signal in the high-field region (-11.48 ppm) of the ¹H NMR spectrum was attributed to the newly formed palladium hydride complex, confirming its involvement. nih.gov
X-ray absorption spectroscopy (XAS) is particularly powerful for studying catalysts in situ. sfedu.ru Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) provide information on the electronic state and local coordination environment of the palladium atoms. XANES is sensitive to the formation of palladium hydride due to the mixing of unoccupied states of hydrogen and palladium. sfedu.ruresearchgate.net EXAFS analysis has shown that the formation of palladium hydride leads to an increase in the Pd-Pd interatomic distance. sfedu.ru Time-resolved X-ray powder diffraction (XRPD) has also been used to monitor the kinetics of the structural evolution of palladium nanoparticles during the absorption and desorption of hydrogen, revealing the dynamics of α- and β-hydride phase transitions. mdpi.com
Mass spectrometry (MS) offers another avenue for detecting catalytic intermediates. Electrospray ionization mass spectrometry (ESI-MS) has been used to monitor all intermediates, including short-lived ones, in competing catalytic cycles involving palladium hydride in the methoxycarbonylation of styrene. nih.gov
Table 2: Spectroscopic Techniques for Studying Palladium(II) Hydride Intermediates
| Technique | Information Obtained | Key Findings | Reference |
|---|---|---|---|
| ¹H NMR | Direct detection of Pd-H species | Appearance of a characteristic high-field signal. | nih.gov |
| XANES | Electronic structure, oxidation state | Sensitive to the presence of light atoms like hydrogen; confirms hydride formation. | sfedu.ruresearchgate.net |
| EXAFS | Local atomic structure, bond distances | Pd-Pd distance increases upon hydride formation. | sfedu.ru |
| Time-Resolved XRPD | Crystalline phase evolution | Monitors kinetics of α- to β-hydride phase transitions. | mdpi.com |
Integration of Kinetic Modeling and DFT Calculations for Reaction Mechanism Development
Combining experimental kinetic data with theoretical calculations, particularly Density Functional Theory (DFT), provides a comprehensive understanding of reaction mechanisms. This integrated approach allows for the validation of proposed pathways and the prediction of catalyst behavior.
DFT calculations have been instrumental in elucidating the role of palladium hydride in the electrochemical synthesis of ammonia (B1221849) from dinitrogen. springernature.com These studies suggest that the unique catalytic activity of palladium stems from a balanced hydrogen evolution activity and a "Grotthuss-like" hydride transfer mechanism on α-palladium hydride. springernature.com This mechanism effectively lowers the free energy barrier of the rate-limiting step, which is the hydrogenation of dinitrogen to a *N₂H intermediate. springernature.com
In the context of alkyne semi-hydrogenation, DFT simulations, combined with in situ analysis, have shown that the presence of a near-surface palladium carbide (Pd-C) phase alters the surface and subsurface stability of hydrogen, which is crucial for achieving high selectivity. researchgate.net DFT has also been used to explain the higher sticking probability of H₂ on palladium hydride surfaces compared to pure palladium, attributing it to a lower heat of adsorption for hydrogen on the hydride surface. dtu.dkucl.ac.uk These computational insights, when paired with experimental kinetics, enable the development of detailed reaction models that can rationalize catalyst performance and guide the design of improved catalysts. lidsen.com
Palladium Hydrides in Heterogeneous Catalysis
Palladium hydrides are not only key intermediates in homogeneous catalysis but also play a crucial role in many heterogeneous catalytic processes. The ability of bulk palladium and palladium nanoparticles to absorb hydrogen and form hydride phases (α-PdH and β-PdH) is central to their function in various industrial applications. researchgate.netwikipedia.org
Role in Semi-Hydrogenation of Alkynes
The selective semi-hydrogenation of alkynes to alkenes is a vital process in the petrochemical and fine chemical industries. dicp.ac.cnacs.org Palladium-based catalysts are highly effective for this transformation, but controlling the selectivity to prevent over-hydrogenation to alkanes is a significant challenge.
The formation of different palladium phases under reaction conditions dictates the catalyst's selectivity. It has been shown that unselective hydrogenation to alkanes often proceeds in the presence of a β-hydride phase (β-PdH). researchgate.netacs.org This phase provides active subsurface hydrogen that can readily participate in the reaction, leading to the over-reduction of the desired alkene product. researchgate.net In contrast, selective hydrogenation is often associated with the formation of a near-surface palladium carbide phase, which modifies the electronic properties of the catalyst and hinders the formation of the unselective β-hydride phase. researchgate.netacs.org
Recent research has also explored complex palladium hydrides, such as CaPdH₂, as highly selective catalysts. dicp.ac.cnacs.orgnih.gov In this material, the synergistic effect between the electron-rich [PdH₂]δ⁻ sites and Caδ⁺ cations modifies the adsorption energies of reactants and intermediates, directing the reaction pathway towards the desired alkene with high selectivity. acs.orgnih.gov
Involvement in Dinitrogen Fixation and Ammonia Synthesis
The synthesis of ammonia from dinitrogen (N₂) and hydrogen is one of the most important industrial chemical processes. The traditional Haber-Bosch process requires high temperatures and pressures. There is significant interest in developing alternative methods that operate under ambient conditions.
Palladium has emerged as a promising electrocatalyst for the reduction of N₂ to ammonia (NH₃) at ambient temperature and pressure. springernature.com The unique activity is attributed to the formation of α-palladium hydride. springernature.com Computational studies have revealed a mechanism where palladium first absorbs hydrogen to form the hydride, and then these lattice hydrogen atoms are transferred to the dinitrogen molecule. springernature.comresearchgate.net This hydride transfer pathway lowers the energy barrier for the crucial N-H bond formation step. researchgate.net Isotopic labeling studies have further supported the involvement of these lattice hydrogen atoms from the hydride as the active hydrogen source in the reaction. researchgate.net Research on palladium hydride nanorods has shown excellent NH₃ yield and Faradaic efficiency, highlighting the potential of nanostructured metal hydrides for efficient nitrogen fixation. researchgate.net
Table 3: Performance of Palladium Hydride Catalysts in Ambient Ammonia Synthesis
| Catalyst | NH₃ Yield Rate | Faradaic Efficiency | Potential | Reference |
|---|---|---|---|---|
| Nanoporous PdH₀.₄₃ | 20.4 µg h⁻¹ mg⁻¹ | 43.6% | -0.15 V vs. RHE | researchgate.net |
Applications in Petrochemical Refining and Exhaust Gas Treatment
Palladium and its alloys are widely used in the petrochemical and automotive industries, where the formation of palladium hydride is often integral to the catalytic process.
In petrochemical refining , palladium catalysts are used for various hydrogenation reactions. The ability of palladium to form hydrides is essential for its catalytic activity. Nanocrystalline intermetallic palladium hydride alloys have been developed as high-performance catalysts for applications in oil refining. universityofcalifornia.edu These materials offer high surface area and improved resistance to catalyst poisoning. universityofcalifornia.edu Furthermore, palladium membranes are used for hydrogen purification, a critical step in many refining processes like hydrodesulfurization. These membranes operate based on the reversible formation of palladium hydride, allowing only hydrogen to pass through, thus producing ultra-pure H₂. lidsen.com
Catalytic Activity in Organic Oxidation Reactions (e.g., Benzyl (B1604629) Alcohol Oxidation)
The catalytic prowess of palladium(II) hydride extends to organic oxidation reactions, a cornerstone of modern synthetic chemistry. A prominent example is the selective oxidation of benzyl alcohol to benzaldehyde, a valuable fragrance and flavor compound, which serves as a model reaction for understanding the catalytic cycle involving Pd(II)-H species. mdpi.com In these reactions, a palladium(II) species typically initiates the catalytic cycle. nih.gov
The generally accepted mechanism for the aerobic oxidation of alcohols catalyzed by palladium(II) complexes involves the formation of a Pd(II)-alcoholate intermediate. acs.orgnih.govacs.org This is followed by a crucial step: β-hydride elimination from the alcoholate, which yields the corresponding carbonyl compound (in this case, benzaldehyde) and a palladium(II) hydride species. nih.govacs.orgnih.govacs.org The subsequent reaction of the Pd(II)-hydride with an oxidant, typically molecular oxygen, regenerates the active palladium catalyst and produces species like hydrogen peroxide, which can further participate in the reaction. nih.govacs.org
Detailed research has explored various palladium-based catalytic systems to optimize the efficiency and selectivity of benzyl alcohol oxidation. These studies have systematically investigated the influence of ligands, supports, reaction conditions, and the nature of the palladium species itself.
One notable system employs a combination of palladium(II) acetate, pyridine (B92270), and molecular sieves (MS3A) in toluene (B28343) for the aerobic oxidation of a range of alcohols, including benzyl alcohol. acs.orgacs.org The pyridine ligand is thought to stabilize the palladium(II) hydride intermediate, preventing its reductive elimination. acs.org The molecular sieves play a role in managing the in situ formation of hydrogen peroxide. acs.orgacs.org
Another approach involves the use of palladium nanoparticles supported on functionalized carbon quantum dots (CQDs-Tpy). nih.gov In this heterogeneous system, the reaction is believed to proceed through the oxidative addition of the alcohol to a Pd(0) site on the nanoparticle surface, forming a Pd(II)-alcoholate, which then undergoes β-hydride elimination to produce the palladium hydride species and benzaldehyde. nih.gov The catalyst demonstrates high conversion and excellent selectivity to the aldehyde. nih.gov
The effect of different solvents and bases on the catalytic activity has also been a subject of investigation. For instance, in the CQDs-Tpy/Pd NPs catalyzed oxidation of benzyl alcohol, the addition of potassium carbonate (K₂CO₃) was found to enhance the yield of benzaldehyde. nih.gov However, simply changing the solvent did not lead to significant improvements in the yield. nih.gov
Furthermore, studies on polymer-supported palladium catalysts have shown high selectivity for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. researchgate.net In these systems, it is proposed that palladium nanoparticles are generated in situ and the reaction pathway involves the formation of a Pd(II)-alcoholate and subsequent β-hydride elimination to yield the carbonyl compound and a Pd-hydride species. researchgate.net
The following table summarizes the research findings from various studies on the palladium-catalyzed oxidation of benzyl alcohol, highlighting the catalyst used, reaction conditions, and the resulting conversion and selectivity.
The data clearly indicates that palladium-based catalysts, through a mechanism involving a palladium(II) hydride intermediate, are highly effective for the selective oxidation of benzyl alcohol. The choice of catalyst, support, and reaction conditions can be tailored to achieve high conversion and selectivity to the desired aldehyde product.
Electrochemical Behavior of Palladium Hydride Electrodes
Hydrogen Evolution Reaction (HER) on Palladium Electrodes
Palladium is recognized as a promising electrocatalyst for the hydrogen evolution reaction (HER), an essential process in water splitting for hydrogen production. acs.orgacs.org However, its intrinsic activity is often limited by a strong affinity for hydrogen, which makes the desorption of the hydrogen product the rate-limiting step. rsc.orgrsc.org The formation of palladium hydride during the HER process is a critical factor that modulates this catalytic activity.
The catalytic activity of palladium for the HER is intrinsically linked to the formation of palladium hydride. During the HER in an acidic medium, protons are reduced to form adsorbed hydrogen atoms (H) on the palladium surface. While some of these H atoms combine to form hydrogen gas (H₂), others can be absorbed into the palladium lattice to form PdHₓ. nih.govnih.gov This absorption process is not merely a side reaction but a key phenomenon that alters the catalyst's properties.
Palladium hydride exists in at least two distinct phases at room temperature, which are determined by the concentration of hydrogen (x in PdHₓ) within the palladium lattice. wikipedia.org
α-Phase (Alpha-Phase): This is a solid solution where a small amount of hydrogen (x < 0.03) dissolves into the palladium's face-centered cubic (fcc) lattice, causing a slight expansion. wikipedia.orgacs.orgresearchgate.net
β-Phase (Beta-Phase): This phase forms at higher hydrogen concentrations (x > 0.6) and has a different lattice constant. wikipedia.orgacs.org In the intermediate region, both α and β phases coexist. wikipedia.orgresearchgate.net
The transition between these phases significantly impacts HER performance. The hydrogen evolution reaction is reported to occur only after the formation of the β-PdH phase. acs.org The presence of the β-hydride phase is crucial as it alters the surface energetics. While the α-phase represents hydrogen atoms dissolved in the metal, the β-phase involves a more structured arrangement where hydrogen forms metallic bonds with palladium. acs.orgrochester.edu This phase is believed to be more active for hydrogen evolution. acs.org Some studies suggest a model where the β-hydride phase is active for hydrogen evolution, while the α-hydride phase plays a different role, particularly in other reactions like CO₂ reduction. acs.orgacs.org The formation of the β-phase is associated with a weakening of the surface Pd-H bond, which is favorable for the HER. rsc.org
| Palladium Hydride Phase | Hydrogen Content (x in PdHₓ) | Primary Role in HER | Effect on Pd-H Bond |
|---|---|---|---|
| α-Phase | < 0.03 acs.org | Less active for HER | Stronger surface H adsorption |
| α + β Mixture | 0.03 < x < 0.58 wikipedia.orgresearchgate.net | Transitional activity | Variable |
| β-Phase | > 0.58 wikipedia.org | Active phase for H₂ evolution acs.orgacs.org | Weaker surface H adsorption, facilitating H₂ release rsc.org |
Electrochemical hydrogen intercalation is the process by which hydrogen, produced at the electrode surface, is inserted into the bulk of the palladium material. acs.org This process induces structure engineering in the palladium nanocrystals, which is a key strategy for boosting its electrocatalytic activity. rsc.orgrsc.org
The intercalation of hydrogen leads to the in situ formation of PdHₓ, which tunes the absorption energy of hydrogen on the catalyst surface. rsc.org Experimental and Density Functional Theory (DFT) calculations have revealed that this structural change weakens the Pd-H bonding. rsc.orgrsc.org A weaker bond facilitates the recombination and desorption of hydrogen atoms as H₂ molecules, which is the rate-limiting step for HER on palladium. Consequently, this leads to a significant enhancement in catalytic performance. For instance, one study demonstrated that after 130,000 cyclic voltammetry cycles, which promote H intercalation, the overpotential required to achieve a current density of 10 mA cm⁻² was reduced to just 32 mV, a value outperforming even commercial Pt/C catalysts. rsc.org This highlights the profound and positive effect of electrochemical hydrogen intercalation on palladium's electrocatalytic capabilities for the HER.
Electrocatalytic Reduction of Carbon Dioxide (CO₂RR) on Palladium Hydrides
Palladium-based catalysts are unique for the electrocatalytic reduction of CO₂ (CO₂RR), particularly for the selective production of formate (B1220265) (HCOO⁻) at low overpotentials. nih.govosti.gov The performance and product selectivity of these catalysts are intimately tied to the formation of palladium hydride under reaction conditions. acs.orgosti.gov During the CO₂RR process, the palladium catalyst transforms into palladium hydride, and this phase is considered the active state for the reaction. nih.govacs.org
The selectivity of CO₂RR on palladium electrodes shifts from formate at low overpotentials to carbon monoxide (CO) and H₂ at higher overpotentials. rsc.org This change in product distribution is closely linked to the specific palladium hydride phase present on the electrode surface. acs.orgrsc.org A widely accepted model proposes that the α- and β-hydride phases play distinct roles in the reaction mechanism. acs.orgacs.org
α-Hydride Phase: This phase is proposed to be the active site for the reduction of CO₂ to formate. acs.orgacs.org The mechanism involves the reaction of adsorbed CO₂ with hydrogen from the α-PdH surface.
β-Hydride Phase: This phase is primarily active for the hydrogen evolution reaction (HER), which competes with CO₂RR. acs.orgacs.org The formation of the β-phase, therefore, leads to an increase in H₂ selectivity.
This dual-phase mechanism explains the observed experimental trends where formate production is favored under conditions that promote the α-phase, while hydrogen evolution becomes more dominant as conditions shift to favor the β-phase. acs.org The poisoning of the catalyst by CO, a common issue with palladium catalysts, could be explained by the blocking of the α-Pd sites, which decreases formate production and increases selectivity towards hydrogen from the largely unaffected β-Pd sites. acs.org
| Palladium Hydride Phase | Primary Catalytic Activity in CO₂RR | Main Product |
|---|---|---|
| α-Phase | Active for CO₂ reduction acs.orgacs.org | Formate (HCOO⁻) acs.orgacs.org |
| β-Phase | Active for hydrogen evolution acs.orgacs.org | Hydrogen (H₂) acs.orgacs.org |
In the complex reaction network of simultaneous CO₂ reduction and hydrogen evolution on palladium electrodes, palladium hydride itself is considered a key common intermediate that couples the two reaction pathways. acs.orgacs.org The formation of PdHₓ from the reduction of protons is a prerequisite for both the subsequent evolution of H₂ and the hydrogenation of CO₂ to formate. acs.orgnih.gov
The reaction pathways diverge depending on the active phase. On the β-PdH phase, the hydride leads to H₂ production. On the α-PdH phase, the hydride acts as the hydrogen source for CO₂ hydrogenation. Microkinetic modeling suggests that the intercalation of adsorbed hydrogen (H) into the palladium lattice is an essential step for formate production. nih.gov Isotopic analysis has provided further evidence for the direct participation of this lattice hydrogen in the protonation of CO₂ molecules during formate formation. osti.gov Therefore, the adsorbed hydrogen atom (H) that forms the palladium hydride (PdHₓ) is the critical common intermediate that branches into two distinct product pathways, with the final selectivity being governed by the relative prevalence and reactivity of the α- and β-hydride phases. acs.org
Surface Adsorption and Absorption Processes in Electrochemical Environments
The electrochemical behavior of palladium hydride electrodes is intricately linked to the dynamic processes of adsorption and absorption of hydrogen and other ionic species at the electrode/electrolyte interface. Palladium's unique ability to both adsorb hydrogen on its surface and absorb it into its bulk lattice makes its electrochemical properties complex and highly dependent on the surrounding environment. researchgate.net The interaction between hydrogen and palladium is multifaceted, involving initial adsorption of protons from the electrolyte onto the palladium surface, followed by diffusion into the subsurface layers and the bulk material. aalto.fi
The formation of palladium hydride (PdHₓ) occurs in two distinct phases, the α-phase and the β-phase. acs.orgwikipedia.org The α-phase exists at lower hydrogen concentrations (x < 0.017), while the β-phase is formed at higher concentrations (x > 0.58). wikipedia.org The transition between these phases is a key aspect of the material's electrochemical properties. The hydrogen evolution reaction typically occurs only after the formation of the β-PdH phase. acs.orgnih.gov The processes of adsorption and absorption are not independent; they are coupled with the adsorption of other ions from the electrolyte, which can significantly influence the kinetics and thermodynamics of hydride formation. nih.gov
Studies of Anion and Cation Adsorption at the Palladium Electrode/Electrolyte Interface
The nature of anion and cation adsorption at the palladium electrode/electrolyte interface is of primary importance as it can either promote or inhibit the kinetics of electrochemical reactions. nih.gov Studies on single-crystal palladium electrodes, particularly Pd(111), have provided significant insights into these phenomena.
Research conducted in various acidic electrolytes, such as sulfuric acid, perchloric acid, methanesulfonic acid, and hydrofluoric acid, has shown strong and specific adsorption of anions at low electrode potentials. nih.govacs.orgnih.gov This anion adsorption partially overlaps with the underpotential deposition of hydrogen (UPD-H). nih.govacs.orgnih.gov Anions like bisulfate (HSO₄⁻), perchlorate (B79767) (ClO₄⁻), methanesulfonate (B1217627) (CH₃SO₃⁻), and fluoride (B91410) (F⁻) have all been observed to adsorb specifically on the Pd(111) surface. nih.govacs.orgnih.gov This is a notable difference from platinum (Pt) electrodes, where these anions are generally considered to be nonspecifically adsorbed. acs.orgnih.gov
The specific adsorption of anions like (bi)sulfate can be so strong that it completely blocks the Pd(111) surface in certain potential windows. nih.gov The adsorption and desorption of these anions are found to be kinetically slow processes. This slow kinetic behavior is not inherent to the anion adsorption/desorption itself but is rather influenced by phenomena occurring at and below the surface. acs.orgnih.gov The presence of a subsurface hydrogen phase significantly alters the work function of the electrode, thereby affecting the kinetics of anion adsorption and desorption. nih.govacs.orgnih.gov The interaction is complex, with the subsurface hydride phase formed during a positive-going potential scan having a stronger effect on the anion adlayers than the subsurface hydrogen formed during a negative-going scan. acs.orgnih.gov
The table below summarizes the findings on anion adsorption on Pd(111) electrodes in different acidic electrolytes.
| Electrolyte | Adsorbing Anion | Key Findings |
| Sulfuric Acid (H₂SO₄) | Bisulfate (HSO₄⁻) | Strong, specific adsorption overlapping with hydrogen adsorption/desorption. Can completely block the surface at positive potentials. nih.gov |
| Perchloric Acid (HClO₄) | Perchlorate (ClO₄⁻) | Specific adsorption that interacts with the surface-adsorbed hydroxyl phase. nih.govacs.orgnih.gov |
| Methanesulfonic Acid (CH₃SO₃H) | Methanesulfonate (CH₃SO₃⁻) | Specific adsorption, with kinetics influenced by subsurface hydride formation. nih.govacs.orgnih.gov |
| Hydrofluoric Acid (HF) | Fluoride (F⁻) | Specific adsorption observed, differing significantly from behavior on Pt(111). acs.orgnih.gov |
Subsurface Hydride Formation During Electrochemical Hydrogen Charging
During electrochemical hydrogen charging, hydrogen atoms not only adsorb on the palladium surface but also penetrate into the subsurface layers and the bulk of the material, leading to the formation of palladium hydride (PdHₓ). This process of direct hydrogen insertion into the palladium lattice is a critical aspect of the electrode's electrochemical behavior. nih.govacs.orgnih.gov
The formation of subsurface hydride commences at potentials around 0.40 V (vs. RHE) and has a profound impact on the electrode's surface properties. nih.govacs.org The presence of this subsurface hydrogen phase significantly alters the electronic properties of the surface, which in turn affects the kinetics of other surface processes, most notably the adsorption and desorption of anions. nih.govacs.orgnih.gov This leads to irreversible peaks observed in cyclic voltammetry. nih.govacs.orgnih.gov
The formation of palladium hydride involves distinct phases with different hydrogen-to-palladium atomic ratios (H/Pd). The α-phase has a low H/Pd ratio, while the β-phase has a much higher ratio. The transition between these phases is a key characteristic of the Pd-H system. aip.org The achievable hydrogen concentration can be very high, with H/Pd ratios reaching up to 0.96 ± 0.02 under optimal conditions. acs.org However, achieving such high concentrations can be limited by electrochemomechanical damage to the palladium. acs.org
Studies have shown a distinct difference in the electrochemical properties between palladium-hydrogen alloys formed by contact with hydrogen gas and those formed by electrolysis. aip.org The potential of the palladium hydride electrode is a function of its hydrogen content, particularly in the β-phase region. aip.org The formation of subsurface hydride can also induce reconstruction of the palladium electrode surfaces, leading to surface roughening and morphological changes. nih.gov These structural alterations are related to the creation and propagation of defects during hydride formation. nih.gov
The following table presents data related to the different phases of palladium hydride formed during hydrogen absorption.
| Phase | H/Pd Atomic Ratio | Potential (vs. Pt/H₂ electrode) | Characteristics |
| α-phase | < 0.025 ± 0.005 | ~50 mV | Saturation limit reached when palladium spontaneously absorbs hydrogen in a hydrogen-stirred solution. aip.org |
| α + β phase | 0.03 to 0.36 | ~50 mV | Coexistence of α and β phases; the potential is determined by the α domains. aip.org |
| β-phase | 0.36 to ~0.6 | 50 mV to 0 V | The potential is a function of the hydrogen content. aip.org |
Advanced Characterization Techniques for Palladium Hydrogen Systems
Spectroscopic Methods
Spectroscopic techniques are indispensable for investigating the electronic and local atomic structure of palladium-hydrogen systems. They provide insights into chemical states, bonding, and vibrational modes that are fundamental to the material's properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of palladium hydride complexes, particularly transient intermediates in catalytic cycles. nih.gov ¹H NMR is especially sensitive to the chemical environment of hydrogen atoms, allowing for the direct detection of Pd-H species.
In mechanistic studies of catalytic reactions, such as the hydroalkenylation of strained molecules, the formation of a key palladium hydride species can be unambiguously confirmed by ¹H NMR. nih.gov The appearance of a characteristic resonance signal in the high-field region of the spectrum is a definitive indicator of a metal-hydride bond. For instance, a newly formed palladium hydride complex was identified by a resonance signal at -11.48 ppm. nih.gov This direct observation provides crucial evidence for the involvement of PdH species in the reaction mechanism.
Furthermore, NMR can be used to study the dynamic exchange processes and quantify the conversion of reactants to silyl (B83357) palladium hydride intermediates. researchgate.net Temperature-dependent NMR studies can reveal the kinetic parameters and activation barriers for these dynamic processes. researchgate.net
Table 1: ¹H NMR Chemical Shifts for Palladium Hydride Species
| Palladium Species | Chemical Shift (δ) in ppm | Context/Observation | Source |
| Palladium Hydride Complex | -11.48 | Detected in situ during mechanistic studies of hydroalkenylation. | nih.gov |
| Agostic Methylene Protons ([PdCH₂]⁺) | ~0.49 | Observed in a study of C(sp³)–H activation, indicating a Pd-H interaction. | acs.org |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the surface and near-surface regions of a material. mpg.de It is particularly valuable for studying how the surface of palladium catalysts changes in response to its environment, such as exposure to hydrogen. mpg.deresearchgate.net
When palladium absorbs hydrogen to form palladium hydride, changes occur in its electronic structure, which are detectable by XPS. Studies have shown that the formation of β-phase palladium hydride induces a positive binding energy shift in the Pd core-level spectra. aps.org This shift indicates a change in the electronic environment of the palladium atoms upon interaction with hydrogen. For PdH∼0.8, a +0.17 eV binding-energy shift was observed in the core-line spectra. aps.org
High-pressure XPS setups have enabled the in situ investigation of palladium hydride phases under realistic conditions, providing the first XPS data for β-hydride at room temperature. mpg.deresearchgate.net These studies reveal that hydrogenation leads to a reduction in the asymmetry of the core-line peaks and the disappearance of a shake-up satellite at 6 eV, reflecting a decrease in the density of unoccupied d-states near the Fermi level. aps.org
Table 2: XPS Core-Level Shifts upon Palladium Hydride Formation
| System | Pd Core Level | Binding Energy Shift (eV) | Observation | Source |
| PdH∼0.8 | - | +0.17 | Shift occurs upon hydrogenation. | aps.org |
| CuPd-NG | Pd 3d₅/₂ | 335.6 | Higher valence state compared to Pd-NG. | acs.org |
| CuPd-NG | Pd 3d₃/₂ | 341.2 | Higher valence state compared to Pd-NG. | acs.org |
Vibrational spectroscopy techniques, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, are used to probe the local structure and bonding in palladium-hydrogen systems by detecting the vibrational modes of atoms and molecules.
While pure face-centered cubic (fcc) palladium is Raman inactive for lattice vibrations, the interaction between hydrogen atoms in the palladium lattice induces optical phonons that can be observed. lenr-canr.org Raman spectroscopy has been used to detect a peak at 56 meV in PdHₓ, which is attributed to an optical phonon induced by hydrogen-hydrogen interactions. lenr-canr.org
FTIR spectroscopy has been employed to study the interaction of palladium atoms with molecular hydrogen in inert gas matrices. These studies have characterized a side-bonded Pd(H₂) complex, identifying its fundamental vibrational frequencies. researchgate.net The technique is also used to follow hydride formation indirectly by using an adsorbed probe molecule, such as carbon monoxide (CO). The vibrational frequency of adsorbed CO is sensitive to the electronic state of the palladium surface, which is altered by the formation of palladium hydride. unito.it
Table 3: Vibrational Frequencies in Palladium-Hydrogen Systems
| Species | Technique | Frequency | Assignment | Source |
| PdHₓ | Raman | 56 meV | Optical Phonon | lenr-canr.org |
| Pd(H₂) | FTIR | 2971 cm⁻¹ | H-H Stretch | researchgate.net |
| Pd(H₂) | FTIR | 1507 cm⁻¹ | Pd-H₂ Vibration | researchgate.net |
| Pd(H₂) | FTIR | 950 cm⁻¹ | Pd-H₂ Vibration | researchgate.net |
| Pd(H₂)₂ | FTIR | 3038 cm⁻¹ | Fundamental | researchgate.net |
| Pd(H₂)₂ | FTIR | 778 cm⁻¹ | Fundamental | researchgate.net |
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for characterizing the electronic and local geometric structure of materials, making it ideal for studying palladium catalysts under in situ conditions. tum.dersc.org XAS can be divided into two regions: X-ray Absorption Near-Edge Structure (XANES), which provides information on oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the local atomic environment, such as bond distances and coordination numbers. tum.de
In situ XAS studies have been crucial in observing the formation of palladium hydride phases during catalytic processes. tum.dersc.org Analysis of the Pd K-edge EXAFS has shown that the formation of β-phase palladium hydride in supported palladium clusters leads to a significant increase in the Pd-Pd distance by 3.7% and greater disorder compared to the hydride-free material. aps.org The XANES results are consistent with a narrowing of band features due to this lattice expansion and suggest a decrease in the number of unoccupied p-like states near the Fermi level. aps.org Time-resolved XAS, such as quick scanning EXAFS (QEXAFS), has been used to quantitatively study the kinetics of palladium hydride formation and consumption in a liquid environment. acs.org
Table 4: Structural Parameters from XAS on Palladium-Hydrogen Systems
| System | Parameter | Change Upon Hydride Formation | Technique | Source |
| Pd clusters on alumina | Pd-Pd distance | +3.7% | EXAFS | aps.org |
| Pd/C catalyst | Phase formation | α-phase palladium hydride inferred | XANES | tum.de |
Thermoreflectance spectroscopy is a modulated optical technique that measures changes in the reflectivity of a material induced by a periodic temperature variation. It is highly sensitive to the electronic band structure, particularly near the Fermi level.
This method was first applied to study the bulk properties of the palladium-hydrogen system by measuring the thermoreflectance spectrum of sub-stoichiometric palladium hydride films. aip.org The results revealed two new structures in the spectrum at 1.4 eV and 1.6 eV that are not present in pure palladium, indicating significant hydrogen-induced changes in the electronic structure. aip.org
The study also found that the 1.6 eV feature exhibits a distinct temperature dependence, shifting to lower energy (a red shift) with increasing temperature at a rate of -3×10⁻³ eV/°C. aip.org The amplitude of this peak reached a sharp maximum at 27°C under the experimental conditions. aip.org These findings provide direct evidence of modifications to the electronic band structure of palladium upon the absorption of hydrogen. aip.orgcapes.gov.br
Table 5: Thermoreflectance Spectroscopy Features in Palladium Hydride
| Feature Energy (eV) | Observation | Temperature Dependence (dE/dT) | Source |
| 1.4 | New structure appears upon hydrogenation. | No significant frequency shift. | aip.org |
| 1.6 | New structure appears upon hydrogenation; amplitude peaks at 27°C. | -3×10⁻³ eV/°C | aip.org |
Diffraction and Scattering Techniques
Diffraction and scattering techniques are the primary methods for determining the crystal structure and the location of atoms within the palladium lattice. They provide fundamental information on lattice expansion and phase transitions that occur during hydrogen absorption.
Neutron diffraction and scattering are uniquely suited for studying palladium-hydrogen systems because neutrons have a high scattering cross-section for hydrogen, allowing for the direct determination of hydrogen atom positions in the lattice. bohrium.comaps.org Neutron diffraction studies have conclusively shown that in the β-phase of palladium hydride and deuteride (B1239839), the hydrogen (or deuterium) atoms occupy the octahedral interstitial sites of the face-centered cubic (fcc) palladium lattice. bohrium.comaps.org Quasielastic neutron scattering (QENS) further provides insights into the diffusion dynamics of hydrogen atoms, revealing that diffusion occurs via jumps between adjacent octahedral sites. aps.org
X-ray diffraction (XRD) is widely used to monitor the structural changes and phase transitions in the palladium lattice upon hydrogen absorption. acs.orgmdpi.com When palladium is exposed to hydrogen, it first forms the α-phase, which is a solid solution of hydrogen in palladium with a slight expansion of the lattice. wikipedia.org At higher hydrogen concentrations, the β-phase nucleates, which has a significantly larger lattice parameter. wikipedia.org In situ XRD experiments can track this phase transition in real-time. For example, grazing incidence X-ray diffraction (GIXRD) on thin films showed a lattice parameter increase of 2.9–4.1% upon formation of the β-hydride phase. acs.org
Table 6: Lattice Parameters of Palladium and Palladium Hydride Phases from Diffraction Studies
| Phase | Composition | Lattice Parameter (Å) | Technique | Source |
| Pure Pd | Pd | 3.889 | XRD | wikipedia.org |
| α-phase | PdHₓ (x < 0.02) | 3.895 | XRD | wikipedia.org |
| β-phase | PdHₓ (x > 0.58) | 4.025 | XRD | wikipedia.org |
| β-phase | - | 4.031 | GIXRD | acs.org |
| β-phase | Pd₂H | 4.017 | XRD | aps.org |
X-ray Diffraction (XRD) for Crystallographic Structure and Phase Composition Analysis
X-ray Diffraction (XRD) is a fundamental technique for analyzing the crystal structure of materials. In the context of the palladium-hydrogen system, XRD is instrumental in identifying the distinct crystallographic phases that emerge upon hydrogen absorption.
Palladium metal possesses a face-centered cubic (fcc) lattice structure. wikipedia.org When palladium is exposed to hydrogen, hydrogen atoms dissociate on the surface and penetrate the metal lattice, occupying interstitial sites. This absorption of hydrogen leads to the formation of two distinct solid solution phases, α-phase and β-phase, both of which retain the fcc structure of the palladium atoms but with expanded lattice parameters. wikipedia.orgaps.org
α-Phase: At low hydrogen concentrations (e.g., up to PdH0.02), the palladium lattice expands slightly. This is known as the α-phase. wikipedia.org
β-Phase: As the hydrogen concentration increases, the β-phase begins to form, characterized by a significantly larger lattice constant. wikipedia.org
α-β-Mixture: Within a specific range of hydrogen concentrations (from approximately PdH0.02 to PdH0.58), both the α-phase and β-phase coexist. wikipedia.org XRD patterns of samples in this state show a superposition of diffraction peaks corresponding to both phases.
The change in the lattice parameter is directly related to the amount of absorbed hydrogen. XRD analysis allows for the precise measurement of these lattice parameters, enabling researchers to determine the phase composition of the material. For instance, early studies identified that pure palladium has a lattice parameter of 3.889 Å, which expands to about 4.025 Å in the hydrogen-saturated β-phase. wikipedia.org The clear distinction between the diffraction peaks of the α and β phases allows for their unambiguous identification. researchgate.net
| Phase | Composition Range (H/Pd) | Lattice Parameter (Å) | Crystal Structure |
|---|---|---|---|
| Palladium (Pure) | 0 | ~3.89 | Face-Centered Cubic (fcc) |
| α-Phase | < 0.02 | ~3.90 | Face-Centered Cubic (fcc) |
| β-Phase | > 0.58 | ~4.03 | Face-Centered Cubic (fcc) |
Neutron Scattering for Localization of Hydrogen Atoms
While XRD is excellent for determining the arrangement of heavy metal atoms like palladium, it is not effective for locating light atoms such as hydrogen. This is because X-rays scatter from the electron cloud of an atom, and hydrogen has only one electron. Neutrons, however, scatter from the atomic nucleus, and the scattering cross-section of hydrogen (specifically, its isotope deuterium) for neutrons is significant. This makes neutron scattering, particularly neutron diffraction, the definitive technique for determining the exact location of hydrogen atoms within the palladium lattice. wikipedia.org
Neutron diffraction studies have conclusively shown that hydrogen atoms randomly occupy the octahedral interstitial sites in the face-centered cubic palladium lattice. wikipedia.orgu-tokyo.ac.jp In an fcc structure, there is one octahedral hole for every metal atom. At normal pressures, the absorption limit is around PdH0.7, meaning that approximately 70% of these octahedral sites are occupied by hydrogen atoms. wikipedia.org When the composition approaches PdH, the octahedral sites are nearly fully occupied. wikipedia.org This direct localization of hydrogen atoms is crucial for understanding the structural and electronic properties of palladium hydride.
Recent studies using techniques like neutron holography have further refined this understanding, providing atomic-resolution images of the arrangement of palladium and hydrogen nuclei, even accounting for the delocalization of protons due to weak bonding. bohrium.comaps.orgresearchgate.net
In Situ X-ray Diffraction for Monitoring Hydride Formation and Phase Transformations
In situ XRD allows researchers to observe structural changes in a material in real-time under reaction conditions. researchgate.netmdpi.comoup.com For palladium-hydrogen systems, this technique is invaluable for monitoring the dynamic process of hydride formation and the transformation between the α and β phases.
By performing XRD measurements while the palladium sample is exposed to hydrogen gas or during electrochemical charging, the entire phase transformation can be tracked. oup.comrsc.org Key observations from in situ XRD studies include:
Lattice Expansion: A continuous shift of the palladium diffraction peaks to lower angles, indicating a gradual increase in the lattice parameter as hydrogen is absorbed into the α-phase. oup.com
β-Phase Nucleation: The appearance of a new set of diffraction peaks corresponding to the β-phase. oup.comacs.org The lattice constant changes discontinuously from the α-phase value to the β-phase value, for example, from approximately 3.92 Å to 4.04 Å during cathodic charging. oup.com
Phase Coexistence and Transformation: The simultaneous presence and evolution of peaks from both α and β phases. The relative intensity of the β-phase peaks increases at the expense of the α-phase peaks as more hydrogen is absorbed, until the transformation is complete. acs.org
These in situ studies, often utilizing high-intensity synchrotron radiation, can be performed with high time resolution, providing kinetic data on the phase transition. mdpi.com This allows for the investigation of how factors like particle size, temperature, and hydrogen pressure influence the dynamics of hydride formation. mdpi.comrsc.org
| Technique | Primary Information Obtained | Key Advantage for Pd-H Systems |
|---|---|---|
| X-ray Diffraction (XRD) | Crystal structure, lattice parameters, phase identification (α and β) | Distinguishes between pure Pd, α-phase, and β-phase based on lattice expansion. |
| Neutron Scattering | Precise location of hydrogen atoms in the lattice | Directly confirms hydrogen occupancy in octahedral interstitial sites. |
| In Situ XRD | Real-time monitoring of phase transitions and lattice parameter changes | Provides kinetic data on the α-to-β phase transformation under reaction conditions. |
Microscopy and Imaging Techniques
Microscopy and imaging techniques provide direct visual information about the surface and internal structure of palladium-hydrogen systems across various length scales, from micrometers down to the atomic level.
Scanning Electron Microscopy (SEM) for Microstructure and Surface Characterization
Scanning Electron Microscopy (SEM) is a versatile tool used to obtain high-resolution images of a sample's surface topography and composition. In the study of palladium hydride, SEM is used to characterize the microstructure of palladium films and particles before and after hydrogen absorption.
Transmission Electron Microscopy (TEM) for Micro- and Nanostructure Analysis
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the analysis of the internal microstructure and nanostructure of materials at the atomic scale. For palladium-hydrogen systems, particularly those involving nanoparticles, TEM is indispensable. researchgate.net
High-resolution TEM (HRTEM) can visualize the crystal lattice of individual palladium nanoparticles, identifying features like grain boundaries and nanotwins. aip.org Researchers have used TEM to confirm the synthesis of palladium hydride nanoparticles and to study their size and morphology. mdpi.com A key finding from combined TEM and XRD studies is the core-shell structure of palladium hydride nanoparticles, where a crystalline "core" undergoes a sharp phase transition, while a more disordered surface "shell" absorbs hydrogen more gradually. rsc.orgumn.edufigshare.com
Furthermore, the development of in situ liquid-phase TEM allows for the direct observation of nanoparticle behavior and phase transformations under reaction conditions. researchgate.netchemrxiv.orgprotochips.com This powerful technique enables researchers to track morphological changes and the interconversion between palladium and palladium hydride phases as a function of electrochemical potential, providing unprecedented mechanistic insights. chemrxiv.orgprotochips.com
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical map of a surface with nanoscale precision. nih.govara-research.com Unlike electron microscopy, AFM can operate in various environments, including under liquid, making it ideal for in operando studies of catalytic surfaces. k-state.eduiaea.org
In the context of palladium-hydrogen systems, AFM is used to characterize the surface topography of palladium films before, during, and after hydrogen exposure. It can quantify changes in surface roughness resulting from the hydride phase transformation. researchgate.net More advanced AFM modes, such as tapping-mode phase imaging, can detect changes in surface properties beyond simple topography. This has been used to dynamically observe the appearance and adsorption of hydrogen on a palladium surface immersed in liquid in real-time. k-state.eduiaea.org The phase-angle information from the AFM tip's oscillation is sensitive to changes in tip-surface interactions, which are altered by the presence of adsorbed hydrogen, thus providing a method to spatially and temporally resolve the hydrogenation process on the catalyst surface. k-state.edu
Electrochemical Scanning Tunneling Microscopy (EC-STM) and Atomic Force Microscopy (EC-AFM)
Electrochemical Scanning Tunneling Microscopy (EC-STM) and Electrochemical Atomic Force Microscopy (EC-AFM) are powerful in-situ techniques that provide high-resolution imaging of electrode surfaces directly in the electrochemical environment. These methods are instrumental in understanding the structural and electronic properties of palladium-hydrogen systems at the nanoscale during processes like hydrogen absorption, desorption, and catalysis.
EC-STM provides real-time, atomically resolved images of the palladium surface, enabling the direct observation of surface reconstructions, the formation of hydride phases, and the identification of active sites for electrochemical reactions. A specialized application, noise-EC-STM (n-EC-STM), identifies catalytically active sites by detecting localized fluctuations in the tunneling current that arise from rapid catalytic turnover events. For instance, n-EC-STM experiments on palladium/gold (Pd/Au) systems have revealed that the most active sites for the hydrogen evolution reaction (HER) are located at the boundary between two-dimensional palladium clusters and the gold substrate. This technique allows researchers to 'watch' the reaction on the catalyst surface, providing a direct link between atomic surface structure and catalytic activity.
EC-AFM is used to monitor the morphological and topographical changes of the palladium surface in real-time during electrochemical processes. Unlike EC-STM, EC-AFM does not require a conductive sample, although this is not a limitation for palladium. It is particularly useful for observing larger-scale phenomena such as surface roughening, pitting, and the significant lattice expansion that occurs during the α-to-β phase transition of palladium hydride. For example, in-situ EC-AFM can track the evolution of the surface morphology of palladium electrodes during cathodic polarization, providing insights into degradation mechanisms. By using tapping-mode AFM, it is possible to observe the onset of liquid-phase hydrogenation reactions on the surface of palladium, distinguishing between reactants and products through changes in tip-surface interactions.
Mass Spectrometry Techniques
Mass spectrometry techniques are essential for identifying reaction intermediates, determining elemental and isotopic composition, and quantifying volatile products in real-time, providing deep mechanistic insights into palladium-hydrogen systems.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Catalytic Intermediates
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ionic species from solution to the gas phase with minimal fragmentation. This makes it exceptionally well-suited for the detection and characterization of transient, low-abundance ionic intermediates in catalytic cycles. In the context of palladium-catalyzed reactions where palladium hydride is a key intermediate, ESI-MS provides direct evidence of their existence.
A notable application is the use of Pressurized Sample Infusion-ESI-MS (PSI-ESI-MS) to study the competing catalytic cycles in the palladium-catalyzed methoxycarbonylation of styrene. Researchers were able to detect numerous palladium intermediates, including short-lived alkoxycarbonyl species. Crucially, the study observed that at longer reaction times, palladium hydride intermediates became the prevailing species detected in the reaction mixture, confirming their role in the catalytic process. ESI-MS has also been used to investigate a wide array of other palladium(II) complexes, demonstrating its utility in elucidating fragmentation pathways and metal-ligand interactions.
Secondary Ion Mass Spectrometry (SIMS) for Elemental Composition and Distribution
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that provides detailed elemental and isotopic information about the uppermost atomic layers of a solid sample. The technique involves bombarding the sample with a primary ion beam, which causes the ejection of secondary ions from the surface. These secondary ions are then analyzed by a mass spectrometer.
In the study of palladium-hydrogen systems, SIMS is used for:
Surface Analysis: Detecting trace elements and contaminants on the palladium surface that could affect hydrogen absorption or catalytic activity.
Depth Profiling: Sputtering away the sample layer by layer to analyze the distribution of hydrogen (or deuterium) and other elements as a function of depth into the palladium bulk. This is critical for understanding diffusion profiles.
Isotopic Analysis: Distinguishing between hydrogen isotopes (e.g., protium, deuterium), which is valuable for mechanistic studies of hydrogenation and isotope separation systems.
Imaging: Mapping the lateral distribution of elements on the surface, which can reveal inhomogeneities in the hydride phase formation.
Research has shown that the use of a hydrogen atom beam source during SIMS measurements can enhance the formation and detection of metal hydride cluster secondary ions, improving sensitivity for these species. Time-of-Flight SIMS (TOF-SIMS) has been employed to analyze the surface of palladium foils after hydrogen permeation experiments to search for new elements that might have been produced by nuclear transmutation.
Differential Electrochemical Mass Spectrometry (DEMS)
Differential Electrochemical Mass Spectrometry (DEMS) is a powerful analytical method that directly couples an electrochemical cell to a mass spectrometer via a porous membrane interface. This setup allows for the in-situ, time-resolved detection and quantification of gaseous or volatile products and reactants generated during electrochemical reactions.
For palladium-hydrogen systems, DEMS is particularly valuable for studying electrocatalytic reactions such as:
Hydrogen Evolution Reaction (HER): Quantifying the rate of H₂ evolution at the palladium electrode as a function of applied potential.
Hydrogen Oxidation Reaction (HOR): Monitoring the consumption of H₂.
Oxidation of Small Organic Molecules: Identifying volatile products and intermediates (e.g., CO₂) to elucidate reaction pathways and catalyst poisoning mechanisms.
The high sensitivity of DEMS allows it to characterize even sub-monolayer amounts of adsorbed species on the electrode surface. This can be achieved by monitoring their desorption products; for instance, a carbonaceous adsorbate can be oxidized to CO₂, or a species can be desorbed as its hydrogenated product, providing a direct characterization of the surface coverage. The technique provides a direct correlation between the faradaic current (electron flow) and the mass current (product formation), enabling the determination of faradaic efficiencies for specific reaction products in real-time.
Online Inductively Coupled Plasma - Mass Spectroscopy (ICP-MS)
Online Inductively Coupled Plasma - Mass Spectroscopy (ICP-MS) is a technique that couples an electrochemical flow cell to an ICP-MS instrument. This allows for the highly sensitive, real-time analysis of metals dissolved or detached from the working electrode into the electrolyte during an electrochemical process. The determination of palladium by ICP-MS can be challenging due to various spectral interferences, but modern high-resolution instruments can achieve detection limits at the sub-ng L⁻¹ level.
A key application for palladium-hydrogen systems is the study of catalyst stability. Research using online ICP-MS has investigated the release of palladium from carbon-supported nanoparticle catalysts during the hydrogen evolution reaction (HER). The findings demonstrated that trace concentrations of palladium were detected in the electrolyte under HER conditions. This metal release was found to be more pronounced at higher overpotentials. By combining these measurements with microscopy, it was concluded that the detected palladium signal was not due to the dissolution of individual nanoparticles but rather the detachment of a small fraction of the catalyst layer from the support.
Kinetic and Thermodynamic Measurement Methods
Understanding the kinetic and thermodynamic parameters of hydrogen interaction with palladium is fundamental to its application. These measurements define the speed of hydrogen absorption/desorption and the conditions of temperature and pressure under which palladium hydride phases are stable.
Thermodynamic Measurements are primarily focused on establishing the pressure-composition-temperature (PCT) relationships. These are determined by measuring the equilibrium hydrogen pressure above a palladium sample as a function of the hydrogen concentration within the metal at a constant temperature. The resulting PCT diagrams, or isotherms, reveal key thermodynamic data, including the pressures for the α-to-β phase transition and the enthalpy and entropy of hydride formation. Measurements have been extended to cryogenic temperatures (as low as 130 K), showing that an increasing quantity of palladium hydride is formed with decreasing temperatures. The heat of reaction for hydrogen absorption in palladium is exothermic, with a value of about 9.5 Kcal/mole H₂ at room temperature.
Kinetic Measurements focus on the rates of hydrogen absorption, desorption, and diffusion within the palladium lattice. A Sieverts' apparatus coupled with a residual gas analyzer is an effective method to monitor compositional changes during these processes. Isotope exchange studies, such as monitoring hydrogen-deuterium (H-D) exchange, are particularly useful for determining exchange rates and modeling the kinetics of the system. Such studies have been used to measure the exchange activation energies for H-D exchange on β-phase palladium hydride.
Below are tables summarizing key thermodynamic and kinetic data from research findings.
| Parameter | Value | Conditions/System | Reference |
|---|---|---|---|
| Enthalpy of Absorption (ΔH) | ~ -9.5 Kcal/mole H₂ | ~25 °C | |
| Binding Energy (Protium) | ~2 to 5 kJ/mol | < 236 K (Critical Temp.) | |
| Binding Energy (Deuterium) | ~2 to 5 kJ/mol | < 211 K (Critical Temp.) | |
| Maximum H/M Ratio | ~0.75 | Temperatures ≤ 20 °C |
| Parameter | Value | Exchange Direction | Reference |
|---|---|---|---|
| Exchange Activation Energy | 2.0 kJ/mol | H₂ + PdₓD | |
| Exchange Activation Energy | 3.5 kJ/mol | D₂ + PdₓH | |
| Diffusion Activation Energy | ~5 Kcal/mole H₂ (~21 kJ/mol) | α-phase |
Sieverts Method and Gravimetric Analysis for Hydrogen Sorption Characteristics
The determination of hydrogen sorption characteristics in palladium is fundamental to assessing its capacity for hydrogen storage and its behavior in hydrogen-rich environments. The Sieverts method and gravimetric analysis are two primary techniques used for this purpose. hidenisochema.com
The Sieverts method , also known as the volumetric method, is a classic technique for measuring the quantity of gas absorbed by a solid material. The apparatus consists of a calibrated volume of hydrogen gas connected to a sample chamber. By monitoring the pressure drop in the calibrated volume as the gas is introduced to the palladium sample, the amount of absorbed hydrogen can be calculated using gas laws. This method is instrumental in generating pressure-composition-temperature (P-C-T) isotherms, which map the relationship between the hydrogen pressure, the hydrogen concentration in the palladium, and the temperature. wordpress.comresearchgate.net These isotherms are crucial for identifying the different phases of palladium hydride (α and β phases) and determining thermodynamic properties such as the enthalpy and entropy of hydride formation. For instance, detailed and accurate P-C-T relationships for the palladium-hydrogen system have been compiled at temperatures from 0°C to 350°C and pressures up to approximately 30 atmospheres. wordpress.com
Gravimetric analysis offers a direct measurement of hydrogen absorption by monitoring the change in mass of the palladium sample as it is exposed to hydrogen gas. High-precision microbalances, such as those in an Intelligent Gravimetric Analyser (IGA), can detect minute changes in mass, allowing for highly accurate determination of hydrogen uptake and release. hidenisochema.com This technique is particularly useful for studying the kinetics of sorption by measuring the rate of mass change over time.
Research on a 5 wt% palladium on activated carbon catalyst using a chemisorption analyzer provides a clear example of the data obtained. micromeritics.com An isotherm measured at 50°C shows two distinct steps: a low-pressure region (below 0.1 mmHg) corresponding to the chemisorption of a monolayer of hydrogen on the palladium surface, and a second region between 30 mmHg and 75 mmHg where hydrogen absorbs into the bulk palladium to form palladium hydride. micromeritics.com The amount of hydrogen absorbed decreases as the temperature is increased. micromeritics.com
The data below, derived from studies on supported palladium catalysts, illustrates typical hydrogen sorption characteristics at various temperatures.
| Temperature (°C) | Pressure Range for Hydride Formation (mmHg) | Relative Hydrogen Quantity Adsorbed (normalized) |
|---|---|---|
| 35 | ~20 - 60 | 1.00 |
| 50 | ~30 - 75 | 0.92 |
| 70 | ~50 - 110 | 0.81 |
| 100 | ~100 - 200 | 0.65 |
| 120 | ~150 - 300 | 0.54 |
This interactive table is based on conceptual data trends described in the literature for hydrogen sorption on palladium at different temperatures. micromeritics.com
Transient Kinetic Experiments for Adsorption/Desorption Rate Determination
While equilibrium measurements provide thermodynamic data, understanding the rates at which hydrogen adsorbs and desorbs is critical for applications like catalysis and sensors. Transient kinetic experiments, such as thermal desorption spectroscopy (TDS) and molecular beam relaxation spectrometry (MBRS), are powerful tools for probing these kinetics. nih.govresearchgate.net
In a typical TDS experiment, a palladium sample is first dosed with hydrogen at a specific temperature and pressure. The temperature of the sample is then ramped up at a linear rate, and a mass spectrometer monitors the rate of hydrogen desorbing from the surface. The resulting desorption spectrum (desorption rate vs. temperature) provides information about the desorption activation energy and the order of the desorption process. researchgate.net
Studies using TDS on palladium foils have shown that hydrogen absorbed into the bulk diffuses to the surface and desorbs as a broad peak around 650 K. researchgate.net Analysis of the desorption traces can reveal kinetic parameters. For example, the desorption of hydrogen from palladium foil was found to have a fractional order of n = 1.25 with an activation energy of approximately 8.5 kcal/mol. researchgate.net In a ruthenium-palladium alloy, two desorption peaks were observed, one attributed to surface-adsorbed hydrogen and the other to hydrogen diffusing from the bulk, with activation energies of 10.7 and 5.6 kcal/mol, respectively. researchgate.net
More advanced transient kinetic experiments performed between 523 K and 1023 K on Pd(111) and Pd(332) surfaces have been used to develop detailed kinetic models. nih.govacs.org These models can accurately describe the competition between the recombination of surface-adsorbed hydrogen atoms and their diffusion into the bulk. nih.govacs.org By fitting the model to the experimental rates, precise values for the dissociative adsorption energies and the energy required to move a hydrogen atom from the surface to a bulk site can be derived. nih.govacs.org
The following table summarizes key kinetic parameters for hydrogen isotopes on palladium derived from transient kinetic experiments.
| Parameter | Value | Isotope(s) | Technique/Model |
|---|---|---|---|
| Desorption Activation Energy (Ea) | 8.5 kcal/mol | H | TDS |
| Desorption Order (n) | 1.25 | H | TDS |
| Classical Dissociative Binding Energy (εads) | 1.02 ± 0.03 eV | H, D | VRK with Recombination-Diffusion Model |
| Dissociative Adsorption Energy (E0,ads) | 0.98 eV | H2 | VRK with Recombination-Diffusion Model |
| Dissociative Adsorption Energy (E0,ads) | 1.00 eV | D2 | VRK with Recombination-Diffusion Model |
| Surface-to-Bulk Migration Energy (εsb) | 0.46 ± 0.01 eV | H, D | VRK with Recombination-Diffusion Model |
Data compiled from thermal desorption spectroscopy (TDS) and velocity-resolved kinetics (VRK) studies. nih.govresearchgate.netacs.org
In Situ Kinetic Analysis for Catalytic Mechanism Investigations
Palladium hydride species are crucial intermediates in many catalytic reactions, including hydrogenations, carbonylation, and hydroamination. nih.govresearchgate.netmasterorganicchemistry.com Investigating the reaction mechanisms requires techniques that can probe the catalyst's structure and the chemical species present under actual reaction conditions. In situ kinetic analysis, particularly using synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Powder Diffraction (XRPD), is indispensable for this purpose. mdpi.comsfedu.ru
These techniques allow researchers to observe the formation and decomposition of palladium hydride phases in real-time during a catalytic process. mdpi.comsfedu.ru For example, in situ studies have shown that under reaction conditions, palladium nanoparticles can reversibly form a hydride phase or irreversibly form a carbide phase, both of which alter the catalyst's properties. sfedu.ru The formation of palladium hydride is accompanied by an expansion of the palladium lattice, which can be detected by both XRPD and the Extended X-ray Absorption Fine Structure (EXAFS) portion of the XAS spectrum. sfedu.ruresearchgate.net
The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the presence of light atoms like hydrogen and carbon and the electronic state of the palladium. sfedu.ru It has proven to be a key tool in distinguishing between the formation of palladium hydride and palladium carbide, which can be difficult with other methods. sfedu.ru
A well-studied example is the palladium-catalyzed alkoxycarbonylation of alkenes. This reaction can proceed through two distinct pathways: a "hydride cycle" and an "alkoxy cycle". nih.gov The hydride cycle involves a palladium(II) hydride complex ([PdII]-H) as a key intermediate. This species reacts with the alkene via migratory insertion, followed by CO insertion and alcoholysis to yield the final product and regenerate the palladium hydride catalyst. nih.gov In situ monitoring has revealed that reaction conditions, such as pH, can cause a switch between these two mechanistic pathways. nih.gov Similarly, plausible mechanisms involving the oxidative addition of a hydrogen source to Pd(0) to form a catalytically active H-Pd(II)-X species have been proposed for reactions like the hydroalkenylation of strained molecules and the intermolecular hydroamination of vinylarenes. nih.govresearchgate.net
The table below summarizes findings from in situ structural analyses of palladium catalysts under various conditions.
| Condition | Observed Phase/Species | Pd-Pd Interatomic Distance (Å) | Primary Characterization Technique |
|---|---|---|---|
| Initial Pd/C Catalyst | Pd(0) | 2.74 ± 0.01 | EXAFS |
| 100 mbar H2 | Palladium Hydride (α/β phase) | 2.77 ± 0.01 | EXAFS |
| 600 mbar H2 | Palladium Hydride (β phase) | 2.82 ± 0.01 | EXAFS |
| Acetylene + Hydrogen Mixture | Palladium Carbide/Hydride | 2.81 ± 0.01 | EXAFS |
| During β-hydride decomposition | Transition from β- to α-hydride | Lattice contraction observed | Time-resolved XRPD |
Data derived from in situ X-ray absorption spectroscopy and X-ray powder diffraction studies on palladium-based catalysts. mdpi.comsfedu.ru
Future Research Directions in Palladium Ii Hydride Science
Rational Design of Next-Generation Palladium-Based Materials for Enhanced Functionality
The rational design of new palladium-based materials is a cornerstone of future research, aiming to move beyond trial-and-error approaches to a more predictive and targeted synthesis of materials with tailored properties. A key focus is on the development of ultrasmall palladium-based alloys, such as FePd, FePdCo, and FePdCu nanocrystals, which have shown enhanced catalytic performance. nih.gov The synthesis of bimetallic nanocatalysts with strained crystal lattices is another promising avenue, as the strain effect provides an additional mechanism to fine-tune the electronic structures and improve catalytic performance. acs.org
Strategies for the rational design of these materials include alloying, single-atom catalyst design, hybrid nanomaterial fabrication, and interface engineering. rsc.org For instance, modifying the surface of palladium with elements like gold (Au) and rhodium (Rh) has been shown to optimize hydrogen adsorption energy and release temperature, bringing them closer to ideal values for hydrogen fuel cell applications. arxiv.org Computational studies play a crucial role in this rational design process by elucidating trends in intermediate binding that govern selectivity and catalytic activity, thereby guiding the synthesis of nanoparticles with specific surface morphologies to maximize performance. researchgate.net
| Material System | Design Strategy | Desired Enhancement | Application |
| Ultrasmall Pd-based alloys (FePd, FePdCo, FePdCu) | Alloying | Enhanced catalytic activity, biocompatibility | Biocatalysis, Degradation of pollutants |
| Bimetallic nanocatalysts (e.g., AuPd@Pd) | Strain engineering | Improved catalytic performance | Plasmonic nanocatalysis |
| Pd-Au-Rh alloys | Surface modification | Optimized hydrogen adsorption/release | Hydrogen storage |
| Pd nanoparticles with high-index surfaces | Morphological control | Increased catalytic activity and stability | CO2 electroreduction to formate (B1220265) |
Deeper Understanding of Interfacial Phenomena and Surface Effects in Hydride Formation and Reactivity
A fundamental understanding of the processes occurring at the interface between palladium and its environment is critical for controlling hydride formation and reactivity. Future research will delve deeper into the electrochemical processes and interfacial phenomena at palladium single-crystal electrodes, which are still not fully understood. acs.org This includes investigating how the formation of subsurface hydride species governs the reactivity in catalytic reactions like partial hydrogenation. mdpi.com
Electrochemical scanning tunneling microscopy and large-scale molecular dynamics simulations are being combined to elucidate surface reconstruction processes on palladium surfaces during hydrogen insertion. nih.gov These studies have shown that surface alterations are related to the creation and propagation of structural defects and phase transformations during hydride formation. nih.gov Furthermore, the influence of the substrate on the surface phenomena of palladium hydride formation is a key area of investigation. For example, the significant decrease in work function observed during hydride formation in thin palladium films on glass is attributed to changes in topography, a phenomenon not observed when using a platinum underlayer. researchgate.net
Exploration of Novel Complex Palladium Hydride Systems with Tunable Properties
Research into complex palladium hydrides is expanding to include a wider range of compositions and structures with tunable properties. These materials, which contain stoichiometric PdH₂, PdH₃, or PdH₄ units within their crystal structure, remain relatively unexplored. frontiersin.org The synthesis of these complex hydrides often involves reacting palladium metal with binary hydrides of alkali, alkaline earth, or rare earth metals under high pressure and temperature. frontiersin.org
A notable example is the Li₂PdD₂ system, which undergoes a phase transition from a tetragonal to a monoclinic structure at around 10 GPa. frontiersin.org In the high-pressure phase, the [PdD₂] units form extended chains, leading to a significant reduction in the H-H distance and an increase in hydrogen density. frontiersin.org The exploration of such pressure-induced transformations in novel complex hydrides opens up possibilities for materials with unique hydrogen storage capabilities. The bonding in these complex hydrides is also a subject of interest, with studies indicating substantial covalency between the complex hydrogen ligands and the surrounding metal cations, which contributes to their stability. frontiersin.org
| Complex Hydride System | Synthesis Conditions | Key Structural Feature | Potential Application |
| Li₂PdD₂ | High pressure (~10 GPa) | Formation of extended [PdD₂]∞ chains | Hydrogen storage |
| Na₂PdH₂ | High pressure and temperature | Linear [PdH₂] complex | Not specified |
| Other alkali, alkaline earth, rare earth metal-Pd hydrides | High pressure and temperature | Varied H-coordination (PdH₂, PdH₃, PdH₄) | Materials development |
Development and Application of Advanced In Situ and Operando Characterization Techniques
To gain a deeper understanding of the dynamic processes involved in palladium hydride formation and reactivity, the development and application of advanced in situ and operando characterization techniques are essential. These methods allow for the observation of materials under real reaction conditions, providing crucial insights into their structure-property relationships. kaist.ac.kr
Techniques such as in situ fluid cell transmission electron microscopy are being used to study intermediate reaction stages in real-time with nanoscale spatial resolution. arxiv.org This has enabled the direct observation of dynamic behaviors like water generation associated with reversible palladium hydride formation. arxiv.org In situ X-ray absorption spectroscopy (XAS) and X-ray powder diffraction (XRPD) are powerful tools for obtaining structural information on supported palladium nanoparticles during catalytic processes. unito.itresearchgate.net The analysis of the X-ray absorption near-edge structure (XANES) region, in particular, is crucial for determining whether a hydride or carbide phase is formed, which can be difficult to predict when a catalyst is exposed to a mixture of gases. unito.itresearchgate.net Furthermore, multimodal in situ characterization, combining techniques like synchrotron X-ray diffraction and coulometry, provides complementary insights into the dynamics of hydrogen intercalation and deintercalation under electrochemical conditions. acs.org
Synergistic Integration of Computational and Experimental Methodologies for Predictive Material Science
The combination of computational and experimental approaches is becoming increasingly vital for advancing palladium hydride science. This synergistic integration allows for a more comprehensive understanding of complex phenomena and provides a predictive framework for material design. For instance, density functional theory (DFT) calculations are used in conjunction with experimental techniques to elucidate reaction mechanisms, such as the direct insertion of molecular oxygen into a palladium-hydride bond. researchgate.net
Computational studies have also been instrumental in understanding the hydride-induced reconstruction of palladium electrode surfaces, where large-scale molecular dynamics simulations complement experimental observations from electrochemical scanning tunneling microscopy. nih.gov In the study of bimetallic nanocatalysts, the integration of molecular dynamics simulations with DFT calculations has revealed that tensile strain elevates the d-band center, thereby enhancing catalytic activity. acs.org Ab initio studies are also being employed to investigate the possibility of metastable phases of palladium hydrides with potentially enhanced superconducting properties, guiding experimental efforts in this direction. aps.org
Structure Engineering of Palladium Nanocrystals for Optimized Catalytic Performance
The catalytic performance of palladium is highly dependent on its structure at the nanoscale. Consequently, the precise engineering of palladium nanocrystals is a major focus of future research. This involves controlling the size, shape, and surface features of the nanocrystals to optimize their catalytic activity and selectivity. A key challenge is to understand the respective catalytic properties of different active sites, such as edges and terraces, within a nanocrystal. researchgate.net
One approach to enhancing catalytic performance is the "channel engineering" of the microenvironment around palladium nanoparticles, for example, by embedding them in metal-organic frameworks (MOFs) with functionalized linkers. researchgate.net This can improve interactions with non-polar substrates and facilitate their diffusion. Another strategy involves creating sandwich-like architectures where palladium nanoparticles are confined between thin nanosheets, which can alter the electronic structure of the palladium and increase the interface area with the support, leading to enhanced catalytic activity. acs.org The synthesis of core-shell bimetallic nanoparticles, such as gold-core palladium-shell structures, is also a promising direction, as these materials can exhibit high catalytic activity in reactions like hydrogenation. nih.gov
Q & A
Q. What are the standard methods for synthesizing palladium hydride (PdH) in laboratory settings?
PdH is typically synthesized via direct hydrogenation of palladium metal under controlled conditions. Electrochemical loading in acidic solutions (e.g., 5 × 10⁻⁵ M SrSO₄) allows precise control of hydrogen-to-palladium ratios (H/Pd) by monitoring resistance changes during electrolysis . For thin-film PdH, physical vapor deposition followed by hydrogen gas exposure at specific pressures (e.g., 1 bar) is common, with phase transitions (α- to β-phase) monitored via resistivity or X-ray diffraction .
Q. How can researchers characterize hydrogen bonding and structural changes in PdH?
- IR Spectroscopy : Detect shifts in carbonyl stretches (e.g., ~65 cm⁻¹ shifts in Pd-inosine complexes) to identify bonding interactions between Pd and ligands or hydrogen .
- Conductivity Measurements : Compare Pd and PdH thin-film conductivity using four-point probe methods. PdH exhibits altered electron-phonon interactions, lowering resistivity in certain phases .
- XRD/TEM : Analyze lattice expansion (up to 3–5% in β-phase PdH) and nanopore formation post-hydrogen loading .
Q. What are the key thermodynamic properties of PdH relevant to experimental design?
PdH exhibits distinct plateau pressures in its two-phase (α + β) region, critical for hydrogen storage applications. For example, at 298 K, the plateau pressure for PdH₀.₆ is ~0.2 bar, increasing with temperature. Researchers should use pressure-composition isotherms to map phase boundaries .
Advanced Research Questions
Q. How do mechanistic studies resolve contradictions in PdH’s superconductivity claims?
Early studies reported superconductivity in PdH (Tc ~9 K), but later work questioned these findings due to non-reproducible resistivity drops at higher temperatures (up to 273 K). Methodological solutions include:
Q. What experimental strategies address discrepancies in PdH’s catalytic activity during hydrogenation reactions?
PdH’s catalytic efficiency in reactions like the Heck reaction depends on β-hydride elimination kinetics. Conflicting reports arise from varying H/Pd ratios and phase stability. Researchers should:
Q. How does hydrogen loading influence PdH’s magnetic behavior, and how can this be quantified?
Hydrogenation introduces unpaired electrons in PdH, inducing paramagnetism. Researchers can:
Q. What advanced techniques validate PdH’s role in oxidation mechanisms (e.g., O₂ insertion into Pd-H bonds)?
Kinetic isotope effects (KIE) and DFT simulations are critical. For example:
- Isotopic labeling (D₂ vs. H₂) reveals H/D exchange rates during O₂ insertion.
- Computational models show PdH’s d-band vacancy facilitates O₂ activation, with energy barriers ~25 kJ/mol lower than pure Pd .
Data Contradiction Analysis
Q. Why do studies report conflicting adsorption/desorption rates for PdH?
Adsorption rates (ra) depend on phase purity: β-phase PdH has higher sticking probabilities (S) than α-phase. However, desorption activation energy (Ed) remains consistent (~85 kJ/mol). To resolve contradictions:
- Control phase composition using temperature-pressure regimes (e.g., >160°C for pure β-phase at 1 bar).
- Apply Langmuir isotherm models to isolate S and Ed contributions .
Methodological Tables
| Property | Pd | PdH (β-phase) | Reference |
|---|---|---|---|
| Lattice Expansion | 0% | 3–5% | |
| Conductivity (S/cm) | 9.5 × 10⁴ | 8.2 × 10⁴ | |
| Superconductivity Tc | None | 9 K (disputed) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
